2,4-Dimethylnicotinic acid hydrochloride
Description
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDASXALZAWOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669953 | |
| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133897-06-0 | |
| Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the physical properties of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical organic chemistry, data from analogous structures, and detailed experimental protocols. This approach empowers researchers to understand the predictable characteristics of this compound and provides the methodology to empirically determine its physical properties with precision.
Introduction to this compound
This compound is a derivative of nicotinic acid (Vitamin B3). As a hydrochloride salt, it exhibits physicochemical properties that are distinct from its free base form, 2,4-dimethylnicotinic acid. The presence of the hydrochloride moiety generally enhances aqueous solubility and stability, making it a more common form for pharmaceutical development and research applications.[1] Understanding the physical properties of this molecule is paramount for drug design, formulation development, and ensuring reproducible experimental outcomes.
Chemical Structure:
-
IUPAC Name: 2,4-dimethylpyridine-3-carboxylic acid hydrochloride
-
CAS Number: 133897-06-0
-
Molecular Formula: C₈H₁₀ClNO₂
-
Molecular Weight: 187.62 g/mol
Core Physical Properties: A Predictive and Comparative Analysis
| Physical Property | Predicted/Expected Value/Characteristic | Rationale and Comparative Insights |
| Melting Point (°C) | Likely higher than the free base | Salt formation typically increases the melting point of organic compounds due to the introduction of strong ionic interactions in the crystal lattice.[2] For example, the melting point of nicotinic acid is 236-239 °C. The hydrochloride salt of a similar compound, 2-methylnicotinic acid, has a melting point of 225-228 °C.[3] |
| Boiling Point (°C) | Decomposes upon heating | As an organic salt, it is expected to decompose at elevated temperatures rather than exhibit a distinct boiling point. |
| Aqueous Solubility | Significantly higher than the free base | The hydrochloride salt form of basic compounds, such as those containing a pyridine ring, are generally much more soluble in water than their corresponding free bases.[1][4] This is a primary reason for their use in pharmaceutical formulations. |
| pKa | Expected to have two pKa values | The molecule possesses two ionizable groups: the carboxylic acid and the pyridinium ion. The pKa of the carboxylic acid is expected to be in the range of 4-5, typical for carboxylic acids.[5] The pKa of the pyridinium ion is anticipated to be around 5, similar to pyridine itself (pKa of 5.23).[6][7] |
Spectroscopic Characterization: A Guide to Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[8] The proton at the 6-position will likely be the most downfield.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-3.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
-
N-H Proton (Pyridinium): A broad singlet, also downfield, which will also be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 165-185 ppm.
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen will be the most downfield.
-
Methyl Carbons: The two methyl carbons will have signals in the aliphatic region (δ 15-30 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]
-
C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
N-H Stretch (Pyridinium): A broad band may be observed in the 2500-3000 cm⁻¹ region, often overlapping with the C-H stretching vibrations.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups.
Mass Spectrometry (MS)
-
Molecular Ion (M+H)⁺: In positive ion mode electrospray ionization (ESI), the protonated molecule of the free base (2,4-dimethylnicotinic acid) would be expected at an m/z corresponding to C₈H₉NO₂ + H⁺.
-
Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives involve the loss of CO₂ from the carboxylic acid and fragmentation of the pyridine ring.[11][12] The presence of the methyl groups will also influence the fragmentation pattern.
Experimental Protocols for Physical Property Determination
This section provides detailed, self-validating methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Quickly heat the sample to get an approximate melting point range.
-
Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, increase the temperature at a slow, controlled rate (1-2 °C per minute).
-
Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
The pH-solubility profile is critical for understanding the behavior of an ionizable drug candidate in physiological environments.
Methodology: Shake-Flask Method
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed flasks. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH to generate the pH-solubility profile.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The pKa values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two pKa values, two inflection points will be observed.
Conclusion
While specific experimental data for this compound is not widely published, a comprehensive understanding of its physical properties can be achieved through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides the theoretical framework and practical methodologies for researchers to confidently predict and empirically verify the key physicochemical parameters of this compound, thereby facilitating its effective use in research and development.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Video: Acidity of Carboxylic Acids [jove.com]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dimethylnicotinic acid hydrochloride chemical structure and synthesis
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural characteristics, physicochemical properties, and detailed synthesis methodologies, emphasizing the scientific rationale behind the procedural choices.
Introduction and Significance
2,4-Dimethylnicotinic acid, also known as 2,4-lutidinic acid, and its hydrochloride salt are heterocyclic compounds built upon a pyridine core. Substituted nicotinic acids are significant scaffolds in medicinal chemistry and materials science. The strategic placement of methyl groups at the C2 and C4 positions of the pyridine ring influences the molecule's electronic properties, steric hindrance, and basicity compared to unsubstituted nicotinic acid. These modifications can profoundly impact its biological activity and reactivity, making it a valuable building block for creating more complex molecules, including active pharmaceutical ingredients (APIs). This guide will focus on the prevalent and logical synthesis route commencing from the readily available precursor, 2,4-lutidine.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.
Molecular Structure
This compound is the salt formed from the protonation of the pyridine nitrogen of 2,4-Dimethylnicotinic acid by hydrochloric acid.
-
2,4-Dimethylnicotinic Acid: The core is a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and methyl groups (-CH₃) at the 2- and 4-positions.
-
Hydrochloride Salt: The nitrogen atom of the pyridine ring, being basic, readily accepts a proton (H⁺) from hydrochloric acid (HCl), forming a pyridinium cation. This cation is then ionically bonded to the chloride anion (Cl⁻). This salt form often enhances the compound's stability and aqueous solubility, which is a desirable trait for pharmaceutical applications.
Data Presentation
The key identifiers and properties of this compound and its precursor are summarized below.
| Property | This compound | 2,4-Lutidine (Precursor) |
| IUPAC Name | 2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | 2,4-Dimethylpyridine |
| Synonyms | 2,4-Lutidinic acid hydrochloride | 2,4-Lutidine |
| CAS Number | 133897-06-0[1] | 108-47-4[2][3][4][5] |
| Molecular Formula | C₈H₁₀ClNO₂ | C₇H₉N[2][3] |
| Molecular Weight | 187.62 g/mol | 107.15 g/mol [3] |
| Appearance | Typically a white to off-white solid | Clear, colorless to yellowish liquid[2][6] |
| Melting Point | Not consistently reported | -60 °C to -64 °C[2][7] |
| Boiling Point | Not applicable | ~159 °C[2][7] |
| Solubility | Soluble in water | Soluble in water, alcohols, and non-polar organic solvents[6][7] |
Synthesis of this compound
The synthesis is a two-stage process: first, the oxidation of the precursor 2,4-lutidine to form the free acid, and second, the conversion to its hydrochloride salt.
Stage 1: Oxidation of 2,4-Lutidine
The primary challenge in synthesizing nicotinic acid derivatives from their corresponding alkylpyridines (like lutidines) is the selective oxidation of a methyl group while preserving the robust aromatic pyridine ring.[8][9] The pyridine ring is relatively electron-deficient, making it resistant to oxidation, whereas the alkyl side chains are more susceptible. However, harsh oxidation conditions can lead to ring cleavage. Therefore, the choice of oxidant and reaction conditions is critical.
Causality Behind Experimental Choices:
-
Starting Material Selection: 2,4-Lutidine is an ideal precursor. It is a common, industrially available derivative of pyridine, often extracted from coal tar.[2] The presence of two methyl groups offers two potential sites for oxidation. The methyl group at the C2 position is sterically hindered by the adjacent nitrogen atom, while the C4-methyl group is more sterically accessible. However, the electron-withdrawing nature of the nitrogen atom deactivates the adjacent C2-methyl group, making the C4-methyl group more susceptible to oxidation. To achieve the target molecule, oxidation must be directed to the C3 position, which is not present in lutidine. Therefore, a more complex synthesis starting from different precursors would be required to directly yield 2,4-dimethylnicotinic acid. A common industrial approach for nicotinic acid itself is the oxidation of 3-methylpyridine (β-picoline).[8][9] For the synthesis of 2,4-dimethylnicotinic acid, a different strategy is required, typically involving ring construction (e.g., Hantzsch pyridine synthesis) or functionalization of a pre-existing substituted pyridine.
-
Correction & Refined Synthesis Strategy: A direct oxidation of a methyl group on 2,4-lutidine would yield a pyridinedicarboxylic acid if both were oxidized, or a methyl-substituted nicotinic acid if one were selectively oxidized. To obtain 2,4-dimethylnicotinic acid, a more logical and commonly cited approach involves a ring-forming reaction. One such established method is the Hantzsch pyridine synthesis or variations thereof.
Let's outline a more chemically sound synthesis pathway.
Revised Synthesis Pathway: Hantzsch-Type Condensation
This classic method involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia equivalent.
Workflow Visualization
Caption: Hantzsch-type synthesis workflow for this compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on established chemical principles for Hantzsch-type reactions.
Part 1: Synthesis of Ethyl 2,4-Dimethylnicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and acetoacetaldehyde dimethyl acetal in a suitable solvent like ethanol.
-
Ammonia Addition: Slowly bubble ammonia gas through the solution or add a stoichiometric amount of ammonium acetate. The choice of ammonia source is critical; gaseous ammonia often drives the reaction more efficiently.
-
Reflux: Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the dihydropyridine intermediate.
-
Oxidation (Aromatization): After cooling, the dihydropyridine intermediate must be oxidized to the aromatic pyridine ring. This can be achieved by adding an oxidizing agent such as nitric acid, iodine in ethanol, or simply by exposing the reaction to air, sometimes with a catalyst, over an extended period. The use of a mild oxidant is crucial to avoid side reactions.
-
Work-up and Purification: After the oxidation is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 2,4-dimethylnicotinate, is then purified by column chromatography or vacuum distillation.
Part 2: Saponification to the Free Acid
-
Hydrolysis: The purified ethyl 2,4-dimethylnicotinate is dissolved in an alcohol/water mixture (e.g., ethanol/water). An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added.
-
Heating: The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).
-
Isolation: After cooling, the reaction mixture is acidified to a pH of approximately 3-4 with a strong acid like hydrochloric acid. This protonates the carboxylate, causing the free 2,4-dimethylnicotinic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.
Stage 2: Formation of the Hydrochloride Salt
This is a standard acid-base reaction.
Protocol:
-
Dissolution: Dissolve the synthesized 2,4-dimethylnicotinic acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
HCl Addition: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl gas dissolved in the same solvent) to the stirred solution.
-
Precipitation: The this compound will precipitate out of the solution as a solid. The formation of the salt is typically immediate.
-
Isolation: The solid product is collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and then dried under vacuum.
Conclusion
The synthesis of this compound is a multi-step process that is most reliably achieved through a ring-forming condensation reaction, such as the Hantzsch synthesis, followed by ester hydrolysis and final salt formation. Direct oxidation of a commercially available lutidine is not a viable route for this specific isomer. The choice of reagents and reaction conditions at each stage—condensation, aromatization, hydrolysis, and salt formation—is critical for achieving a high yield and purity of the final product. The hydrochloride salt form offers advantages in terms of solubility and stability, making it well-suited for further applications in research and development.
References
- 1. 133897-06-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 2,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]
- 5. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemwhat.com [chemwhat.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylnicotinic Acid Hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylnicotinic acid hydrochloride, a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral interpretations. The methodologies and analyses presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to this compound
2,4-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), features methyl substitutions at the 2 and 4 positions of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. Accurate structural elucidation and purity assessment are paramount in the development of compounds containing this moiety, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the expected spectral characteristics of this molecule, providing a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical, especially for a hydrochloride salt where proton exchange can be a factor. Deuterated water (D₂O) or methanol-d₄ are suitable choices due to the compound's polarity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents may be added for precise chemical shift referencing.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two methyl groups. The protonation of the pyridine nitrogen leads to a downfield shift of the ring protons compared to the free base.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.8 | Doublet | ~5 Hz |
| H-5 | 7.8 - 8.1 | Doublet | ~5 Hz |
| 4-CH₃ | 2.6 - 2.8 | Singlet | N/A |
| 2-CH₃ | 2.5 - 2.7 | Singlet | N/A |
| COOH | 12.0 - 14.0 (broad) | Singlet | N/A |
| N-H⁺ | 14.0 - 16.0 (broad) | Singlet | N/A |
Expert Interpretation:
-
Aromatic Protons: The protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the protonated nitrogen atom causes these signals to be significantly downfield.[2]
-
Methyl Groups: The two methyl groups at positions 2 and 4 will appear as singlets as there are no adjacent protons to couple with. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.
-
Acidic Protons: The carboxylic acid proton and the proton on the nitrogen will likely be broad signals and may exchange with residual water in the solvent, potentially leading to their attenuation or disappearance, especially in D₂O.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature and position of the substituents on the pyridine ring. The use of substituent additivity rules for substituted pyridines can aid in the prediction of these shifts.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-2 | 155 - 160 |
| C-6 | 148 - 152 |
| C-4 | 145 - 150 |
| C-3 | 130 - 135 |
| C-5 | 125 - 130 |
| 4-CH₃ | 20 - 25 |
| 2-CH₃ | 18 - 23 |
Expert Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the positions of the methyl groups, the carboxylic acid, and the protonated nitrogen. The carbons directly attached to the nitrogen (C-2 and C-6) and the methyl groups (C-2 and C-4) will have distinct chemical shifts.
-
Methyl Carbons: The signals for the two methyl carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-H bonds.
Experimental Protocol: IR Spectroscopy
FTIR (Fourier Transform Infrared) spectroscopy is the modern standard for acquiring IR spectra. The solid sample can be analyzed using either a KBr (potassium bromide) pellet or ATR (Attenuated Total Reflectance).
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Diagram of the IR Spectroscopy Experimental Workflow:
Caption: Workflow for IR data acquisition using the KBr pellet method.
IR Spectral Data (Predicted)
The IR spectrum of this compound will exhibit several key absorption bands. The presence of the hydrochloride salt and potential intramolecular hydrogen bonding in pyridine carboxylic acids can lead to broad and complex absorption patterns.[5][6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| N-H⁺ stretch (pyridinium) | 2300 - 2700 | Broad, Medium |
| C-H stretch (aromatic and methyl) | 2850 - 3100 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |
| C=C and C=N stretches (aromatic ring) | 1550 - 1650 | Medium-Strong |
| C-O stretch (carboxylic acid) | 1200 - 1300 | Medium |
| O-H bend (carboxylic acid) | 900 - 950 | Broad, Medium |
Expert Interpretation:
-
O-H and N-H⁺ Stretching: A very broad and prominent absorption band is expected in the region from 2500 to 3300 cm⁻¹, arising from the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The N-H⁺ stretch of the pyridinium ion will also contribute to this broad absorption.[5]
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar and salt-like compounds.
Experimental Protocol: Mass Spectrometry (ESI)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Diagram of the Mass Spectrometry Experimental Workflow (ESI):
Caption: Workflow for Mass Spectrometry data acquisition using ESI.
Mass Spectral Data (Predicted)
For 2,4-Dimethylnicotinic acid (the free base), the molecular weight is 151.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 152.17. The fragmentation of substituted pyridines often involves the loss of small neutral molecules from the side chains or cleavage of the ring.[8]
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 152.17 | [C₈H₁₀NO₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 134.16 | [C₈H₈NO]⁺ | Loss of H₂O from [M+H]⁺ |
| 108.14 | [C₇H₁₀N]⁺ | Loss of CO₂ from [M+H]⁺ |
| 106.06 | [C₇H₈N]⁺ | Loss of H₂O and CO from [M+H]⁺ |
| 77.04 | [C₅H₅N]⁺ (pyridinium-like fragment) | Further fragmentation of the ring |
Expert Interpretation:
-
Molecular Ion: The most important piece of information is the mass of the protonated molecule, which confirms the molecular weight of the free base.
-
Fragmentation Pattern: The fragmentation pattern provides structural information. The loss of water (18 Da) and carbon dioxide (44 Da) from the carboxylic acid group are common fragmentation pathways for such compounds. The stability of the pyridine ring means that fragments retaining the ring structure are likely to be observed.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of Substituted Nicotinic Acids
Introduction: From Vitamin to Broad-Spectrum Lipid Drug
Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867.[1] For decades, its primary role was understood as the "pellagra-preventive factor," a crucial vitamin for preventing a widespread nutritional deficiency disease.[1][2][3] However, a paradigm shift occurred in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-level doses of nicotinic acid could significantly lower plasma cholesterol levels.[4][5] This seminal finding repositioned nicotinic acid from a simple vitamin to a potent, broad-spectrum lipid-modifying agent.[5]
Pharmacological doses of nicotinic acid favorably alter the lipid profile by reducing atherogenic lipoproteins like very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a), while being the most effective agent at increasing high-density lipoprotein (HDL) cholesterol.[2][5][6][7][8] Despite these benefits, its clinical utility has always been hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[6][9][10] This side effect, characterized by skin redness, warmth, and itching, leads to poor patient compliance and is a frequent reason for discontinuing treatment.[7]
The quest to overcome this limitation became the primary driver for the development of substituted nicotinic acids. The central hypothesis was that by chemically modifying the core nicotinic acid structure, it would be possible to retain the desirable lipid-modifying effects while minimizing or eliminating the flushing response. This guide delves into the history of these efforts, from early empirical substitutions to the modern era of receptor-targeted drug design.
The Mechanistic Breakthrough: Discovery of the Niacin Receptor GPR109A
For nearly 50 years after Altschul's discovery, the precise mechanism of nicotinic acid's action remained elusive. A major breakthrough came in 2003 when three independent research groups discovered G protein-coupled receptor 109A (GPR109A), also known as HCA2, as the high-affinity receptor for nicotinic acid.[4][6][11] This discovery was a watershed moment, providing a molecular target to understand both the therapeutic effects and the problematic side effects of niacin.[6][9][10]
It was soon understood that GPR109A activation mediates a dual signaling cascade, which explains the drug's two main physiological responses.
The Dual Signaling Pathways of GPR109A
-
Anti-Lipolytic Pathway (Therapeutic Effect) : In adipocytes (fat cells), GPR109A couples to a Gαi protein. Activation by nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][9] This reduction in cAMP suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for synthesizing triglycerides and VLDL.[2][5]
-
Flushing Pathway (Side Effect) : In dermal Langerhans cells and keratinocytes, GPR109A activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[8][12][13] These prostaglandins then act on nearby capillaries, binding to their respective receptors (DP1, EP2, EP4) and causing the vasodilation that results in flushing.[12][13]
The discovery of GPR109A and its distinct signaling pathways provided a clear strategic roadmap for drug development: create molecules that could selectively activate the anti-lipolytic pathway while avoiding the prostaglandin-mediated flushing pathway.
Figure 1: Dual signaling pathways of the GPR109A receptor.
First-Generation Substituted Nicotinic Acids: The Case of Acipimox
Even before the discovery of GPR109A, chemists were developing analogues of nicotinic acid to improve its therapeutic profile. One of the most notable early successes was Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).[14] Developed by Farmitalia Carlo Erba in the 1980s, Acipimox is a pyrazine derivative of nicotinic acid.[14]
The core innovation was to create a compound that was more potent and had a longer half-life than nicotinic acid.[14][15] This altered pharmacokinetic profile was intended to blunt the sharp peak in plasma concentration associated with immediate-release niacin, which was believed to be a major trigger for the intense flushing. While Acipimox did reduce the rebound effect of free fatty acid release seen with niacin, it did not eliminate the flushing side effect, although it was often considered less severe.[15][16] Acipimox validated the principle that chemical substitution could favorably alter the properties of the parent molecule.[16]
| Compound | Structure | Key Modification | Development Era | Stated Goal |
| Nicotinic Acid | Pyridine-3-carboxylic acid | Unsubstituted core | 1950s | Lipid lowering |
| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | Pyrazine ring analogue | 1980s | Improve potency and reduce side effects |
The Post-Receptor Era: Targeting the Flushing Pathway
With the GPR109A receptor identified, drug development efforts became more targeted and sophisticated. The strategy shifted from modifying the agonist to blocking the downstream effects of the flushing pathway.
Laropiprant: A DP1 Antagonist Approach
Instead of creating a new GPR109A agonist, a novel strategy was to co-administer nicotinic acid with a drug that could block the flushing mechanism. Since PGD2 was identified as the primary mediator of flushing, targeting its receptor, DP1, was a logical step.[7][17]
Laropiprant (MK-0524) was developed as a potent and selective antagonist of the PGD2 receptor 1 (DP1).[7][17] The clinical development plan was to create a combination product of extended-release niacin and Laropiprant. This combination was shown to significantly reduce niacin-induced flushing compared to niacin alone.[17][18] This approach allowed for a more rapid dose escalation of niacin to therapeutically effective levels.[17][18]
However, despite successfully mitigating flushing, significant residual flushing still occurred in many patients.[12][13] This suggested that other prostaglandins, such as PGE2 acting through EP2 and EP4 receptors, were also involved in the flushing response, making a complete blockade with a DP1-selective antagonist difficult.[12][13] Ultimately, the combination drug was withdrawn from the market in many regions after clinical trials failed to show a significant reduction in cardiovascular events despite the improved lipid profile.
Figure 2: Divergent strategies in nicotinic acid drug development.
Experimental Protocols: Assay for GPR109A Activation
A cornerstone of developing new substituted nicotinic acids is the ability to reliably measure their activity at the GPR109A receptor. A common and robust method is the in-vitro calcium mobilization assay in a cell line engineered to express the receptor.
Protocol: GPR109A Calcium Mobilization Assay
This protocol describes a method to measure the activation of GPR109A by a test compound by quantifying the resulting transient increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of a test compound as an agonist for the GPR109A receptor.
Materials:
-
CHO-K1 (or HEK293) cells stably expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds and reference agonist (Nicotinic Acid).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture and Plating:
-
Culture the GPR109A-expressing cells according to standard cell culture techniques.
-
One day prior to the assay, seed the cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of the test compounds and nicotinic acid (positive control) in Assay Buffer.
-
Include a vehicle control (Assay Buffer only) to establish the baseline response.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Program the instrument to inject 100 µL of the 2X compound solutions into the corresponding wells.
-
Continue to record the fluorescence signal for at least 90-120 seconds post-injection to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the response for each well as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response of the vehicle control to 0% and the response to a saturating concentration of nicotinic acid to 100%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Future Directions and Conclusion
The history of substituted nicotinic acids is a compelling story of medicinal chemistry evolution. It began with the modification of a natural vitamin, progressed through the development of analogues with improved pharmacokinetics like Acipimox, and entered the modern age of rational drug design following the discovery of the GPR109A receptor. While the approach of combining niacin with a flushing inhibitor like Laropiprant did not ultimately succeed in late-stage clinical trials, it provided invaluable insights into the complexity of the flushing pathway.[12]
Current and future research continues in several directions:
-
Biased Agonists: Developing GPR109A agonists that are "biased" towards the therapeutic Gαi signaling pathway and do not engage the β-arrestin pathway responsible for flushing.
-
Allosteric Modulators: Discovering compounds that bind to a different site on the GPR109A receptor (an allosteric site) to positively modulate the effect of endogenous ligands without causing flushing themselves.[19]
-
Beyond Dyslipidemia: Exploring the role of GPR109A in other therapeutic areas, such as neuroinflammation and immunology, where its activation has shown potential benefits.[4][11]
The journey from a simple vitamin to a complex pharmacological target illustrates the core principles of drug discovery: understanding the underlying biology, identifying a molecular target, and iteratively designing new chemical entities to maximize therapeutic benefit while minimizing adverse effects. The continued exploration of nicotinic acid and its derivatives promises to yield new therapeutic options for a range of diseases.[6][10]
References
- 1. news-medical.net [news-medical.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. dtb.bmj.com [dtb.bmj.com]
- 17. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 2,4-Dimethylnicotinic acid hydrochloride
An In-Depth Technical Guide to the In Silico Modeling of 2,4-Dimethylnicotinic Acid Hydrochloride
Abstract
The journey of a drug from concept to clinic is arduous and expensive. In silico methodologies, or computer-aided drug design (CADD), have become indispensable for mitigating risk, reducing costs, and accelerating the discovery pipeline.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound, a derivative of nicotinic acid (niacin). While specific biological data for this compound is scarce, its structural similarity to niacin—a well-known modulator of lipid metabolism—provides a logical starting point for investigation. We will navigate the process from target identification to the assessment of drug-like properties, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Investigation
This compound (CAS: 133897-06-0) is a small molecule belonging to the nicotinic acid family.[3] Nicotinic acid itself is a vitamin (B3) and a therapeutic agent used for decades to manage dyslipidemia.[4] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which leads to a decrease in free fatty acids and subsequently reduces triglyceride and LDL cholesterol production.[5][6]
Given this precedent, it is logical to hypothesize that this compound may interact with the same target. However, before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation can provide critical insights into its potential efficacy, binding mechanism, and safety profile.[7][8] This computational-first approach allows us to build a data-driven hypothesis, prioritize resources, and guide future experimental design.[9]
This guide outlines a complete in silico workflow designed to probe the therapeutic potential of this compound.
Caption: A high-level overview of the integrated in silico drug discovery workflow.
Target Identification & Validation: Focusing on GPR109A
The foundational step of any drug discovery project is identifying a biological target.[7] For this compound, the most compelling putative target is GPR109A .
-
Rationale: GPR109A is the known high-affinity receptor for nicotinic acid.[10] Activation of this Gi-coupled receptor on adipocytes inhibits adenylyl cyclase, reduces cAMP levels, and ultimately decreases the release of free fatty acids from triglycerides.[5][10] This reduction in circulating fatty acids is a key mechanism for its lipid-lowering effects. Furthermore, GPR109A activation in immune cells like macrophages has been shown to have anti-inflammatory and anti-atherosclerotic effects.[5][11] The structural similarity of our query molecule to nicotinic acid makes GPR109A a highly probable interaction partner.
Caption: The GPR109A signaling pathway initiated by nicotinic acid derivatives.
Ligand and Target Preparation: Ensuring Data Quality
The principle of "garbage in, garbage out" is paramount in computational chemistry. Proper preparation of both the ligand (this compound) and the target protein (GPR109A) is critical for obtaining meaningful results.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch. The structure can be represented by the SMILES string: CC1=C(C(=C(C)N=C1)C(=O)O)Cl.
-
Convert to 3D: Use a program like Open Babel or the features within Schrödinger Maestro or MOE to convert the 2D representation into a 3D structure.
-
Protonation and Tautomeric States: At physiological pH (~7.4), the carboxylic acid group will be deprotonated (-COO⁻) and the pyridine nitrogen will be protonated. It is crucial to generate the correct ionization state. Tools like Epik (Schrödinger) or the Protonate 3D function in MOE can predict this based on pKa calculations.
-
Energy Minimization: The initial 3D structure is likely in a high-energy conformation. Perform energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relax the structure into a low-energy, stable conformation. This step removes steric clashes and optimizes bond lengths and angles.
Protocol 2: Target (GPR109A) Preparation
-
Obtain Protein Structure: As of early 2026, no experimental structure of GPR109A is available in the Protein Data Bank (PDB). Therefore, a high-quality homology model is required.
-
Template Selection: Use a BLAST search against the PDB to find a suitable template with high sequence identity, preferably another Class A GPCR in a similar activation state.
-
Model Building: Generate the homology model using servers like SWISS-MODEL or more advanced software like I-TASSER or Schrödinger's Prime.
-
-
Structure Refinement and Validation:
-
Protein Preparation Wizard: Utilize tools like Schrödinger's Protein Preparation Wizard or MOE's Structure Preparation tool. This is a non-negotiable step.
-
Tasks Performed: This process assigns correct bond orders, adds hydrogen atoms, removes water molecules not involved in binding, fills in missing side chains or loops, and optimizes the hydrogen-bonding network.[12]
-
Validation: Assess the quality of the final model using tools like a Ramachandran plot (to check phi-psi angles), and ERRAT or PROCHECK to evaluate overall structural integrity.
-
Pharmacophore Modeling: Identifying Key Interaction Features
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[13][14] It defines the 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[15] This model can then be used to screen large databases for novel compounds that fit the template.[16]
-
Methodology Choice: Since we have a high-quality homology model of our target, a structure-based pharmacophore model is the most logical choice.[17] This approach uses the characteristics of the receptor's binding pocket to define the key interaction points.
Protocol 3: Structure-Based Pharmacophore Generation
-
Identify the Binding Site: Analyze the GPR109A homology model to locate the putative ligand-binding pocket. This is often a conserved cavity among related GPCRs.
-
Generate Interaction Features: Use software like LigandScout, MOE, or Phase (Schrödinger) to automatically map potential interaction features within the binding site.[16] These include:
-
Hydrogen Bond Acceptors/Donors from polar residues (e.g., Asp, Asn, Ser).
-
Hydrophobic/Aromatic centers from nonpolar residues (e.g., Phe, Trp, Leu).
-
Positive/Negative Ionizable features from charged residues (e.g., Asp, Glu, Arg, Lys).
-
-
Refine the Hypothesis: Manually inspect and refine the generated pharmacophore. Exclude features in highly flexible regions and ensure the model is sterically reasonable. The final model serves as a 3D query for subsequent virtual screening.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function.[18][19] This simulation is fundamental to assessing whether this compound can favorably bind to the GPR109A active site.
Caption: A step-by-step workflow for a typical molecular docking experiment.
Protocol 4: Molecular Docking with AutoDock Vina
-
Prepare Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.[12]
-
Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire putative binding site on GPR109A.[19][20] The size of the box is a critical parameter: too small, and you might miss the correct pose; too large, and the search becomes computationally expensive and less accurate.
-
Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the output file name. Execute the docking simulation from the command line.[19]
-
Analyze Results: Vina will output several possible binding poses, ranked by their binding affinity score (in kcal/mol).[19]
-
Binding Affinity: The more negative the score, the stronger the predicted binding.
-
Pose Analysis: Visualize the top-ranked pose in a molecular viewer like PyMOL or UCSF Chimera.[20] Critically examine the interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the receptor. A good pose is one that is not only energetically favorable but also makes sense from a chemical and biological perspective.
-
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Nicotinic Acid (Control) | -6.5 | Arg111, Ser178, Asn208 |
| 2,4-Dimethylnicotinic acid HCl | -7.8 | Arg111, Ser178, Tyr284 |
| Inactive Analog | -4.2 | None |
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much deeper understanding of the stability and dynamics of the ligand-receptor complex.[21][22][23]
-
Causality: A high docking score is promising, but if the ligand is unstable in the binding pocket and dissociates quickly, it will not be an effective drug. MD simulations are performed to validate the docking pose and assess its stability in a simulated physiological environment (water, ions, temperature).[23]
Protocol 5: GROMACS MD Simulation Workflow
-
System Setup: Place the best-ranked docked complex from Vina into a simulation box of appropriate dimensions.
-
Solvation: Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P).[24]
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.
-
Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly with the newly added water and ions.
-
Equilibration: Gradually heat the system to the target temperature (310 K) and equilibrate the pressure. This is typically done in two phases:
-
NVT Ensemble: Constant Number of particles, Volume, and Temperature.
-
NPT Ensemble: Constant Number of particles, Pressure, and Temperature.
-
-
Production Run: Once the system is equilibrated, run the production MD simulation for a significant timescale (e.g., 100-200 nanoseconds).[23]
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Do they persist throughout the simulation?
-
ADMET Prediction: Profiling Druglikeness and Safety
Protocol 6: In Silico ADMET Profiling
Using a platform like ADMET-AI, ADMET Predictor®, or pkCSM, input the SMILES string of this compound to generate predictions for key properties.[25][26][29]
| Property | Predicted Value (Hypothetical) | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Acceptable passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| Plasma Protein Binding | ~85% | Moderate binding, leaving a reasonable free fraction. |
| Metabolism | ||
| CYP2D6 Substrate | No | Lower risk of drug-drug interactions with CYP2D6 inhibitors/inducers. |
| CYP3A4 Substrate | Yes | Potential for interactions with a wide range of other drugs. |
| Excretion | ||
| Renal Organic Cation Transporter | Inhibitor | Possible impact on the excretion of other drugs. |
| Toxicity | ||
| AMES Mutagenicity | Negative | Unlikely to be mutagenic. |
| hERG Inhibition | Low Risk | Low risk of causing cardiac arrhythmia. |
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow to evaluate the therapeutic potential of this compound as a GPR109A agonist. The hypothetical results from our modeled pipeline suggest that the compound exhibits promising characteristics:
-
Strong Binding: Molecular docking predicts a higher binding affinity for GPR109A compared to the parent compound, nicotinic acid.
-
Stable Interaction: MD simulations would be needed to confirm that this favorable binding pose is stable over time in a dynamic environment.
-
Favorable ADMET Profile: The compound is predicted to have good absorption and a low risk of key toxicities, although its potential as a CYP3A4 substrate warrants further investigation.
Based on this in silico evidence, this compound presents itself as a viable candidate for progression to chemical synthesis and in vitro biological validation. The computational data provides a strong, rational foundation for these future experiments, demonstrating the power of CADD to accelerate and de-risk the modern drug discovery process.[2]
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. 133897-06-0|this compound|BLD Pharm [bldpharm.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dockdynamics.com [dockdynamics.com]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 15. rasalifesciences.com [rasalifesciences.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. books.rsc.org [books.rsc.org]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Molecular Dynamics Simulations | Research Starters | EBSCO Research [ebsco.com]
- 22. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 23. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 27. portal.valencelabs.com [portal.valencelabs.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. ADMET-AI [admet.ai.greenstonebio.com]
An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dimethylnicotinic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,4-Dimethylnicotinic acid hydrochloride. In the absence of extensive publicly available data for this specific molecule, this paper establishes a predictive framework based on the well-documented behavior of analogous compounds, primarily nicotinic acid and other pyridine carboxylic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to empirically determine the physicochemical properties of this compound. The guide outlines expected solubility in various solvent systems, discusses probable degradation pathways under different stress conditions, and provides robust, step-by-step methodologies for systematic solubility and stability-indicating assays.
Introduction and Molecular Overview
This compound is a derivative of nicotinic acid (Vitamin B3). The core structure is a pyridine ring with a carboxylic acid group at the 3-position and methyl groups at the 2- and 4-positions. The hydrochloride salt form is intended to enhance the aqueous solubility and overall stability of the molecule. The structural features—specifically the ionizable carboxylic acid and the pyridinium ion—are the primary determinants of its physicochemical behavior in solution.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development in pharmaceutical and other research applications, as these parameters directly influence bioavailability, formulation strategies, and shelf-life.
Key Structural Features Influencing Physicochemical Properties:
-
Pyridine Ring: A basic heterocyclic aromatic ring that can be protonated to form a pyridinium ion, particularly in acidic conditions.
-
Carboxylic Acid Group: An acidic functional group that will be deprotonated in basic conditions.
-
Methyl Groups: These electron-donating groups can subtly influence the pKa of the pyridine ring and the overall lipophilicity of the molecule.
-
Hydrochloride Salt: Enhances the dissociation of the compound in aqueous solutions, thereby increasing its solubility.
The amphoteric nature of the parent molecule, capable of acting as both an acid and a base, dictates a strong pH-dependence for both solubility and stability.[1]
Predicted Solubility Profile
Influence of Solvent Polarity
The solubility of nicotinic acid follows a predictable trend related to solvent polarity and hydrogen bonding capacity. Studies have shown the solubility order to be: Dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[4][5] This trend is largely governed by the solvent's ability to interact with the polar functional groups of the molecule. It is anticipated that this compound will exhibit a similar solubility hierarchy.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating both the ionic and polar parts of the molecule. Studies on nicotinic acid show DMSO provides the highest solubility.[3][4][5] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Water and alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the hydrochloride salt. The presence of methyl groups may slightly decrease aqueous solubility compared to unsubstituted nicotinic acid. |
| Non-Polar | Toluene, Hexane | Low | The high polarity and ionic character of the hydrochloride salt make it poorly soluble in non-polar solvents. |
| Intermediate Polarity | Acetone, Acetonitrile | Low to Moderate | While polar, these solvents are less effective at solvating the ionic hydrochloride portion of the molecule compared to protic solvents. Nicotinic acid has limited solubility in these solvents.[4][5] |
Impact of pH on Aqueous Solubility
The aqueous solubility of this compound is expected to be highly dependent on pH due to its ionizable groups. In highly acidic solutions, the carboxylic acid will be protonated (neutral), while the pyridine nitrogen will also be protonated (cationic), resulting in a net positive charge and likely good aqueous solubility. As the pH increases, the carboxylic acid will deprotonate, forming a zwitterionic species which may have lower solubility.[2] In basic solutions, the pyridine nitrogen will be neutral and the carboxylic acid will be anionic, which should also lead to good aqueous solubility. The point of minimum solubility will be near the isoelectric point of the molecule.
Anticipated Stability Profile and Degradation Pathways
The stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]
Hydrolytic Stability (pH Dependence)
Pyridine derivatives can be susceptible to hydrolysis under acidic or basic conditions.[1] The ester derivatives of nicotinic acid, for instance, show both acid and base-catalyzed hydrolysis.[10] While the core structure of 2,4-Dimethylnicotinic acid is relatively stable, extreme pH and elevated temperatures could lead to degradation. A systematic study across a range of pH values (e.g., pH 2, 7, and 12) is necessary to determine the pH at which the compound is most stable.[1]
Oxidative Stability
The pyridine ring, while generally stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1] Exposing the compound to a common oxidizing agent like hydrogen peroxide is a standard approach in forced degradation studies to assess this vulnerability.
Photostability
Exposure to UV or visible light can induce degradation in photosensitive compounds. Photostability testing, as per ICH guidelines, involves exposing the drug substance to a controlled light source to determine if it is prone to photolytic degradation.
Thermal Stability
Thermal degradation is assessed by exposing the solid compound and solutions to elevated temperatures. While many drugs show stability under thermal stress, it is a critical parameter to evaluate.[11]
The following diagram illustrates a logical workflow for a comprehensive forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols
The following sections provide detailed, field-proven methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH buffers, Ethanol, DMSO)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol for Stability-Indicating HPLC Method Development
A robust HPLC method is essential to separate the parent compound from any potential degradation products.[12]
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Initial Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the compound (likely around 260-270 nm for nicotinic acid derivatives).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Stress Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidative, etc.).
-
Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram outlines the logical steps for developing a stability-indicating HPLC method.
Caption: HPLC Method Development Workflow.
Conclusion
While direct experimental data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be derived from the well-established principles of physical organic chemistry and by drawing parallels with closely related nicotinic acid analogs. This guide provides the theoretical foundation and practical, detailed protocols for researchers to empirically determine these critical parameters. The proposed experimental workflows for solubility determination and stability-indicating method development are based on industry-standard and scientifically validated approaches. Rigorous execution of these protocols will enable the generation of the robust data required for informed decision-making in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dimethylnicotinic Acid Hydrochloride for Advanced Research
This guide provides an in-depth technical overview of 2,4-Dimethylnicotinic acid hydrochloride, a substituted pyridine carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document consolidates critical data on its chemical identity, synthesis, purification, and analytical characterization, grounded in established chemical principles and supported by authoritative references.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of nicotinic acid (Vitamin B3), featuring two methyl groups on the pyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research applications.
Below is a summary of its key identifiers and calculated properties.
| Property | Value | Source(s) |
| CAS Number | 133897-06-0 | |
| Molecular Formula | C₈H₁₀ClNO₂ | |
| Molecular Weight | 187.62 g/mol | |
| Chemical Structure | (See Figure 1 below) | |
| Synonyms | 2,4-Dimethylpyridine-3-carboxylic acid hydrochloride |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of 2,4-Dimethylnicotinic acid is most effectively achieved through the oxidation of its corresponding lutidine precursor, 2,4-lutidine (2,4-dimethylpyridine). This method is a well-established strategy for the preparation of pyridine carboxylic acids.[1] The subsequent conversion to the hydrochloride salt is a standard procedure.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process: oxidation of the lutidine, followed by salt formation.
Caption: Proposed synthesis workflow for 2,4-Dimethylnicotinic acid HCl.
Detailed Experimental Protocol: Oxidation of 2,4-Lutidine
This protocol is adapted from established procedures for the oxidation of alkylpyridines.[2]
Step 1: Oxidation
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-lutidine to a suitable solvent such as water or a buffered aqueous solution.
-
Oxidant Addition: While vigorously stirring, slowly add an oxidizing agent. A common choice is potassium permanganate (KMnO₄), added portion-wise to control the exothermic reaction. Alternatively, catalytic oxidation using a metal catalyst in the presence of an oxygen source can be employed for a greener process.[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture and quench any remaining oxidant. The resulting manganese dioxide (if using KMnO₄) is removed by filtration.
-
Isolation of the Free Acid: The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the 2,4-Dimethylnicotinic acid. The crude product is collected by vacuum filtration and washed with cold water.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Suspend the crude 2,4-Dimethylnicotinic acid in an inert organic solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the suspension, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold inert solvent, and dried under vacuum to yield this compound.
Purification Protocol: Recrystallization
For achieving high purity, recrystallization is the preferred method.
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble but poorly soluble at room temperature. A common choice for nicotinic acid derivatives is an alcohol-water mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at approximately 260 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method allows for the quantification of the main compound and the detection of any impurities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The expected chemical shifts are influenced by the pyridine ring and the substituents.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like D₂O or DMSO-d₆):
-
Signals for the two aromatic protons on the pyridine ring.
-
Singlets for the two methyl groups at the 2- and 4-positions.
-
A broad signal for the carboxylic acid proton (if not exchanged with D₂O).
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the pyridine ring.
-
Signals for the two methyl group carbons.
-
A signal for the carboxylic acid carbon.
The exact chemical shifts will depend on the solvent and concentration.[4][7]
Applications in Drug Discovery and Development
Nicotinic acid and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] While specific pharmacological data for 2,4-Dimethylnicotinic acid is not extensively published, its structural similarity to other bioactive nicotinic acids suggests potential applications in several therapeutic areas.
Caption: Potential application areas for 2,4-Dimethylnicotinic acid derivatives.
-
Metabolic Disorders: Nicotinic acid is a known lipid-lowering agent that can increase HDL cholesterol levels.[9] Derivatives are often explored to improve efficacy and reduce side effects like flushing.
-
Oncology: The pyridine nucleus is a common scaffold in the design of novel anticancer agents.[8]
-
Central Nervous System (CNS) Disorders: Nicotinic acid derivatives have been investigated for their potential in treating various CNS pathologies.[10][11]
-
Anti-inflammatory and Antimicrobial Applications: Various substituted nicotinic acids have demonstrated anti-inflammatory and antimicrobial properties.[12][13]
-
Agrochemicals: The compound can serve as a building block in the synthesis of herbicides and pesticides.[14]
The presence of the two methyl groups in 2,4-Dimethylnicotinic acid can influence its lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted nicotinic acid, making it a valuable candidate for further investigation in these fields.
Safety and Handling
Based on safety data for structurally similar compounds like 2-methylnicotinic acid, this compound should be handled with care.[15]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Always consult the specific Safety Data Sheet (SDS) for the material before use.
References
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New specific and sensitive HPLC-assays for ethacrynic acid and its main metabolite--the cysteine conjugate--in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
Preliminary Biological Screening of Novel Nicotinic Acid Derivatives: A Strategic Guide to Hit Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid, a fundamental B vitamin, plays a crucial role in cellular metabolism. In pharmacological doses, it exerts significant effects on lipid metabolism and has been used to treat dyslipidemia.[1][2][3] The pyridine core of nicotinic acid serves as a versatile scaffold for chemical modification, leading to derivatives with a broad spectrum of potential therapeutic activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7]
The journey from a newly synthesized derivative to a viable drug candidate is arduous and expensive. Preliminary biological screening is the critical first step in this process, designed to rapidly and cost-effectively identify "hits"—compounds that exhibit desired biological activity. This guide outlines a multi-tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific assays for antimicrobial, anti-inflammatory, and antioxidant activities.
A Hierarchical Screening Strategy: Maximizing Efficiency and Data Quality
A tiered or hierarchical approach is paramount for efficient screening. It prevents the costly expenditure of resources on compounds that are non-specifically toxic or inactive. The process begins with broad, high-throughput assays to eliminate unsuitable candidates, followed by more complex, mechanism-specific assays for the promising few.
Caption: A hierarchical workflow for screening novel compounds.
Tier 1: Foundational Cytotoxicity Assessment
Causality: Before assessing for specific therapeutic activity, it is crucial to evaluate a compound's general toxicity to living cells.[8] A compound that kills both bacterial and human cells, for example, is a general biocide, not a specific antibiotic. Cytotoxicity assays establish a therapeutic window—the concentration range where the compound can be effective without causing significant harm to host cells.[9][10] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][11]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol assesses the effect of novel compounds on the metabolic activity of a cell line, which serves as an indicator of cell viability.[10]
-
Cell Culture: Seed a human cell line (e.g., non-cancerous HEK293 for general toxicity, or a cancer line like HeLa or MCF-7 for anticancer screening) into a 96-well plate at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of each nicotinic acid derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic agent). Incubate for 24 to 48 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]
Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which a compound reduces cell viability by 50%, is a key metric.[9]
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| NA-001 | HEK293 | 48 | > 100 |
| NA-002 | MCF-7 | 48 | 8.4 |
| NA-003 | HEK293 | 48 | 75.2 |
| NA-003 | MCF-7 | 48 | 12.5 |
A lower IC₅₀ value indicates higher cytotoxicity. A compound with a low IC₅₀ against a cancer cell line (e.g., NA-002) and a high IC₅₀ against a normal cell line (e.g., NA-003) demonstrates a favorable selectivity index.[10]
Tier 2: Primary Activity Screens
Compounds that pass the cytotoxicity screen (i.e., show low toxicity to normal cells or selective toxicity to cancer cells) are advanced to primary activity screens. These assays are chosen based on the therapeutic goals of the synthesis program.
A. Antimicrobial Activity Screening
Causality: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12][13] Nicotinic acid derivatives, such as acylhydrazones and 1,3,4-oxadiazolines, have shown promising activity, particularly against Gram-positive bacteria.[4][12] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[4][14]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 6538) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]
Data Presentation and Interpretation
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NA-001 | 7.81 | > 128 | 64 |
| NA-004 | 15.62 | > 128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
Compounds with low MIC values are considered potent. The data often reveals a spectrum of activity; for instance, NA-001 shows strong activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi.[4][12]
B. Anti-inflammatory Activity Screening
Causality: Chronic inflammation is a key driver of many diseases. Nicotinic acid itself can modulate inflammatory responses, and its derivatives are being explored as novel anti-inflammatory agents.[5][15] A common primary screen involves measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess assay.[5]
Caption: Inhibition of the LPS-induced inflammatory pathway.
Experimental Protocol: Griess Assay for Nitrite Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivatives for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a 10-minute incubation in the dark, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
Data Presentation and Interpretation
| Compound ID | LPS Stimulation | Nitrite Concentration (µM) | % Inhibition |
| Control | No | 1.2 ± 0.2 | N/A |
| Control | Yes | 35.8 ± 2.1 | 0% |
| NA-005 (50µM) | Yes | 15.4 ± 1.5 | 57.0% |
| Indomethacin | Yes | 10.1 ± 0.9 | 71.8% |
A significant reduction in nitrite concentration compared to the LPS-stimulated control indicates anti-inflammatory activity.[5]
C. Antioxidant Capacity Assessment
Causality: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in cellular aging and various pathologies.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen compounds for their ability to act as free radical scavengers or hydrogen donors.[17][18]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[17]
-
Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution (e.g., 180 µL) with a small volume of the test compound dilutions (e.g., 20 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17] When an antioxidant scavenges the DPPH free radical, the violet color fades.
-
Measurement: Measure the absorbance of the solution at 517 nm.[17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample.[17]
Data Presentation and Interpretation
| Compound ID | Scavenging Activity IC₅₀ (µg/mL) |
| NA-006 | 45.2 |
| NA-007 | 18.9 |
| Ascorbic Acid | 5.1 |
As with cytotoxicity, the IC₅₀ value represents the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.[19]
Tier 3: Hit Prioritization and Next Steps
The culmination of this preliminary screening process is the synthesis of data to select "hit" compounds. A promising hit is not necessarily the most potent compound in a single assay. The ideal candidate demonstrates a balanced profile:
-
High Potency: Low IC₅₀ or MIC values in the desired activity screen.
-
Low Cytotoxicity: A high IC₅₀ value against normal human cells.
-
Favorable Therapeutic Index: A large ratio of the cytotoxic concentration to the effective concentration (e.g., IC₅₀ [cytotoxicity] / IC₅₀ [activity]).
Selected hits will proceed to secondary screening, which involves more complex assays to elucidate the mechanism of action, followed by lead optimization, where the chemical structure is refined to improve efficacy and safety profiles.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]
- 12. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. academicjournals.org [academicjournals.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2,4-Dimethylnicotinic Acid Hydrochloride: An Application Note for Researchers
Introduction
2,4-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The pyridine ring is a common motif in a wide array of pharmaceuticals, and the specific substitution pattern of 2,4-dimethylnicotinic acid allows for diverse functionalization, making it a key intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of 2,4-dimethylnicotinic acid hydrochloride, starting from the readily available 2,4-lutidine. The protocol is designed for researchers in both academic and industrial settings and emphasizes safety, efficiency, and reproducibility.
The synthetic strategy involves the selective oxidation of one of the methyl groups of 2,4-lutidine to a carboxylic acid, followed by the conversion of the resulting 2,4-dimethylnicotinic acid to its hydrochloride salt to improve its stability and handling properties. This guide provides a comprehensive, step-by-step methodology, including reagent specifications, reaction conditions, and purification techniques, grounded in established chemical principles.
Synthetic Strategy
The overall synthesis is a two-step process, as illustrated in the workflow diagram below. The first step is the selective oxidation of the methyl group at the 4-position of 2,4-lutidine to a carboxylic acid using sodium dichromate as the oxidizing agent. The choice of this reagent is based on its effectiveness in oxidizing alkyl side chains of aromatic rings under controlled conditions. The second step involves the straightforward conversion of the purified 2,4-dimethylnicotinic acid to its hydrochloride salt by treatment with hydrochloric acid.
Application Notes & Protocols for 2,4-Dimethylnicotinic Acid Hydrochloride: A Versatile Intermediate in Modern Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,4-Dimethylnicotinic acid hydrochloride as a pivotal chemical intermediate. This document outlines its chemical properties, core applications in the synthesis of bioactive molecules, and detailed, field-proven protocols for key chemical transformations.
Introduction: The Strategic Value of this compound
This compound (CAS No: 133897-06-0) is a substituted pyridine carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a pyridine core with methyl and carboxylic acid functionalities, makes it an ideal precursor for a diverse range of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3][4][5] The hydrochloride salt form enhances its stability and handling properties as a solid.
The strategic importance of this intermediate lies in the prevalence of the nicotinic acid scaffold in numerous biologically active compounds. The methyl groups at the 2 and 4 positions provide steric and electronic differentiation, influencing the molecule's reactivity and the biological activity of its derivatives. These notes will delve into the practical applications of this versatile intermediate, focusing on the synthesis of amides and esters, which are cornerstone functional groups in drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount before any experimental work.
| Property | Value | Reference |
| CAS Number | 133897-06-0 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Melting Point | 225 - 228 °C | [6] |
| Appearance | Solid | [6] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Safety Summary: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6]
Core Synthetic Applications: A Gateway to Bioactive Molecules
The carboxylic acid group of this compound is the primary site of chemical modification, allowing for the construction of a variety of functional derivatives. The most common and impactful transformations are the formation of amides and esters. These reactions are fundamental in the synthesis of potential therapeutic agents, such as CCR5 antagonists, and other bioactive compounds.[7][8][9][10][11][12]
Amide Bond Formation: Synthesis of Biologically Relevant Amides
The conversion of this compound to its corresponding amides is a critical step in the synthesis of many pharmaceutical candidates.[13][14] This transformation is typically achieved via a two-step process: activation of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of N-substituted-2,4-dimethylnicotinamides.
Protocol 1: Synthesis of N-Benzyl-2,4-dimethylnicotinamide
This protocol details the synthesis of a representative amide from this compound.
Part A: Preparation of 2,4-Dimethylnicotinoyl Chloride
-
Reagents and Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add this compound (1.88 g, 10 mmol).
-
Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2,4-dimethylnicotinoyl chloride can be used directly in the next step without further purification.
-
Part B: Amidation with Benzylamine
-
Reagents and Setup:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.07 g, 10 mmol) and a non-nucleophilic base such as triethylamine (2.1 mL, 15 mmol) in the same anhydrous solvent (20 mL).
-
-
Reaction:
-
Add the benzylamine solution dropwise to the stirred acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-benzyl-2,4-dimethylnicotinamide.
-
Esterification: Accessing Versatile Ester Derivatives
Ester derivatives of 2,4-Dimethylnicotinic acid are also valuable intermediates, often used in subsequent cross-coupling reactions or as prodrugs.[3][15][16] A common method for their synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[17]
Mechanism of Fischer-Speier Esterification:
Caption: Key steps in the mechanism of Fischer-Speier esterification.[17]
Protocol 2: Synthesis of Ethyl 2,4-Dimethylnicotinate
This protocol describes the synthesis of the ethyl ester of 2,4-Dimethylnicotinic acid.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.88 g, 10 mmol) in absolute ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the excess acid, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 2,4-dimethylnicotinate can be purified by vacuum distillation or column chromatography on silica gel.
-
Advanced Applications: Cross-Coupling Reactions
The pyridine ring of 2,4-Dimethylnicotinic acid derivatives can be further functionalized through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20][21][22][23][24] These reactions are powerful tools for creating carbon-carbon bonds and are widely used in the synthesis of complex biaryl structures found in many pharmaceuticals. While a halogenated derivative of 2,4-dimethylnicotinic acid would be required for such a reaction, the fundamental principles are highly relevant for downstream applications of this intermediate.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.[21]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in forming robust amide and ester linkages, coupled with the potential for further functionalization of the pyridine core, makes it an indispensable tool for researchers in drug discovery and development. The protocols and mechanistic insights provided in these notes are intended to empower scientists to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US2752355A - Process for the preparation of nicotinamide - Google Patents [patents.google.com]
- 3. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 4. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 5. WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents [patents.google.com]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 16. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 17. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 18. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for In Vitro Characterization of 2,4-Dimethylnicotinic Acid Hydrochloride
Introduction: Unveiling the Cellular Activity of a Novel Nicotinic Acid Analog
2,4-Dimethylnicotinic acid hydrochloride is a structural analog of nicotinic acid (niacin), a well-known lipid-lowering agent and B-complex vitamin. Nicotinic acid exerts its primary pharmacological effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1][3] This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the pharmacological profile of this compound, focusing on its activity as a potential GPR109A agonist.
GPR109A activation initiates a cascade of intracellular signaling events, primarily through coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Beyond this canonical pathway, GPR109A can also engage G protein-independent signaling through the recruitment of β-arrestin proteins.[1] Furthermore, in some cellular contexts, GPR109A activation has been linked to the mobilization of intracellular calcium.[4]
The protocols detailed herein will enable researchers to quantitatively assess the potency and efficacy of this compound in modulating these key signaling pathways. By employing a multi-assay approach, a comprehensive understanding of the compound's mechanism of action can be achieved.
PART 1: Compound Handling and Preparation
Physicochemical Properties and Solubility
While detailed experimental solubility data for this compound is not extensively published, based on the properties of similar nicotinic acid derivatives, it is anticipated to be soluble in aqueous solutions and polar organic solvents. For the purpose of in vitro assays, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution.
Stock Solution Preparation
-
Rationale: A concentrated stock solution in an organic solvent like DMSO allows for minimal solvent introduction into the aqueous cell culture medium, thereby reducing potential solvent-induced artifacts.
-
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to create a 10 mM stock solution.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
PART 2: Selecting the Appropriate Cellular Model
The choice of cell line is critical for obtaining biologically relevant data. The following options provide robust platforms for studying GPR109A activation.
| Cell Line Type | Examples | GPR109A Expression | Key Advantages |
| Recombinant Stable Cell Lines | CHO-K1-GPR109A, HEK293-GPR109A | High and stable | Consistent receptor expression, low endogenous GPR109A activity, and well-characterized for assay development.[5] |
| Endogenously Expressing Cell Lines | 3T3-L1 Adipocytes, Human primary adipocytes, Macrophage cell lines (e.g., RAW 264.7) | Physiologically relevant | More closely mimics the in vivo cellular environment.[1][6] |
| Cancer Cell Lines | HT-29 (colon), Breast cancer cell lines (e.g., ZR-75-1) | Variable (often silenced but can be induced) | Useful for studying the role of GPR109A in cancer biology.[7][8] |
For initial characterization of this compound, a recombinant stable cell line such as CHO-K1-GPR109A or HEK293-GPR109A is highly recommended due to their robust and reproducible assay performance.
PART 3: Core In Vitro Assay Protocols
Assay 1: cAMP Accumulation Assay (Gαi Signaling)
-
Principle: Activation of the Gαi-coupled GPR109A by an agonist inhibits the activity of adenylyl cyclase. This assay measures the reduction in intracellular cAMP levels, typically after stimulating adenylyl cyclase with forskolin.
-
Rationale: This is the primary functional assay to confirm Gαi-mediated agonism. The use of forskolin amplifies the assay window, making the inhibitory effect of the agonist more readily detectable.
Workflow Diagram:
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol (using a Luminescence-based Assay, e.g., cAMP-Glo™):
-
Cell Seeding:
-
Culture CHO-K1-GPR109A cells in Ham's F-12K medium supplemented with 10% FBS, 200 µg/ml Zeocin, and 100 µg/ml Hygromycin B.[5]
-
Seed cells at a density of 5,000-10,000 cells/well in a white, solid-bottom 384-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM this compound stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range to test would be from 100 µM down to 10 pM.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the diluted this compound or control (vehicle) to the wells.
-
Add 10 µL of the forskolin solution to all wells except for the negative control wells (which receive buffer only).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection:
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Reagent to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature.
-
Add 40 µL of the cAMP-Glo™ Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. Data should be normalized to the forskolin-only control (0% inhibition) and the basal level (no forskolin, 100% inhibition). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Assay 2: β-Arrestin Recruitment Assay
-
Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the activated GPCR at the cell membrane. This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC).
-
Rationale: This assay provides a direct measure of G protein-independent signaling and can reveal if a compound is a biased agonist (i.e., preferentially activates one pathway over another).
Signaling Pathway Diagram:
Caption: β-Arrestin recruitment signaling pathway.
Detailed Protocol (using PathHunter® β-Arrestin Assay):
-
Cell Seeding:
-
Use a PathHunter® cell line stably co-expressing GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Seed cells at a density of 5,000-10,000 cells/well in a 384-well white assay plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells containing the cells.
-
For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.[1]
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Normalize the data to a maximal response from a known GPR109A agonist (e.g., nicotinic acid). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Assay 3: Intracellular Calcium Mobilization Assay
-
Principle: This assay measures transient increases in intracellular calcium concentration ([Ca2+]i) following receptor activation, typically through the Gαq pathway. It uses a calcium-sensitive fluorescent dye that is loaded into the cells.
-
Rationale: Although GPR109A primarily couples to Gαi, some GPCRs can couple to multiple G protein subtypes. This assay will determine if this compound can induce a calcium response via GPR109A.
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol (using Fura-2 AM):
-
Cell Seeding:
-
Seed HEK293-GPR109A cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 2.5 mM probenecid (an anion transport inhibitor to prevent dye leakage) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
-
Assay Procedure and Detection:
-
Place the plate in a fluorescence plate reader equipped with injectors, set to 37°C.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Measure the baseline fluorescence ratio (340/380 nm) for 10-20 seconds.
-
Inject 20 µL of a 6X concentrated solution of this compound into the wells while continuously measuring the fluorescence.
-
Continue to measure the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.[4]
-
Data Analysis: The response is measured as the change in the 340/380 nm fluorescence ratio over time. The peak response is typically used for constructing concentration-response curves. Normalize the data to the response of a positive control (e.g., ATP, which activates endogenous purinergic receptors) or a maximal dose of a known GPR109A agonist if it elicits a calcium response. Plot the normalized peak response against the log of the compound concentration to determine the EC50.
PART 4: Data Interpretation and Further Steps
A comprehensive analysis of this compound will involve comparing its potency (EC50/IC50) and efficacy across the three assays.
-
Potent inhibition in the cAMP assay would confirm its role as a Gαi-coupled agonist.
-
Activity in the β-arrestin assay would indicate its ability to engage G protein-independent signaling. A comparison of the EC50 values from the cAMP and β-arrestin assays can reveal any potential signaling bias.
-
A response in the calcium mobilization assay would suggest coupling to the Gαq pathway, providing further insight into its signaling profile.
These foundational in vitro assays provide a robust framework for characterizing the mechanism of action of this compound. Further investigations could include radioligand binding assays to determine its affinity for GPR109A and downstream functional assays in more physiologically relevant primary cells.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Substituted Nicotinic Acids
Introduction: Unveiling the Therapeutic Potential of Substituted Nicotinic Acids through Cellular Assays
Substituted nicotinic acids, a class of compounds structurally related to niacin (Vitamin B3), have garnered significant attention in drug discovery and development. Their therapeutic promise extends to treating dyslipidemia, atherosclerosis, and various inflammatory conditions.[1][2] The primary molecular target for many of these compounds is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Niacin itself is a well-known agonist of GPR109A, and its lipid-lowering effects have been historically attributed to the activation of this receptor in adipocytes, leading to the inhibition of lipolysis.[3] However, the therapeutic landscape of GPR109A modulation is nuanced, with evidence suggesting that its activation can also trigger anti-inflammatory pathways and even influence cell survival and apoptosis in cancer cells.[4][5][6]
A thorough understanding of how substituted nicotinic acid derivatives interact with and modulate GPR109A is paramount for developing novel therapeutics with improved efficacy and reduced side effects, such as the characteristic niacin-induced flushing. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to dissect the intricate signaling pathways initiated by these compounds. This guide offers a comprehensive overview of the key cell-based assays employed to characterize substituted nicotinic acids, complete with detailed protocols and an exploration of the scientific rationale behind the experimental design.
The GPR109A Signaling Cascade: A Dual-Pathway Paradigm
A nuanced understanding of GPR109A signaling is critical for designing and interpreting cell-based assays. Upon agonist binding, GPR109A initiates a cascade of intracellular events through two primary, and potentially distinct, signaling pathways.[2][7]
-
Gαi-Mediated Pathway: GPR109A canonically couples to the inhibitory G-protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8][9] This pathway is central to the anti-lipolytic effects of niacin in adipocytes.
-
β-Arrestin-Mediated Pathway: Following agonist binding and G-protein activation, GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins to the receptor.[7][10] β-arrestin recruitment not only desensitizes the G-protein signaling but also initiates a separate wave of signaling events and promotes receptor internalization.[7][10][11] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of investigation in GPR109A research, as it may hold the key to separating therapeutic effects from adverse reactions.[7]
Visualizing GPR109A Signaling
Caption: The dual signaling pathways of the GPR109A receptor.
Core Methodologies and Protocols
The following sections provide detailed protocols for the most common and robust cell-based assays used to characterize substituted nicotinic acids.
cAMP Measurement Assay for Gαi-Coupled Receptor Activation
This assay directly measures the functional consequence of GPR109A coupling to Gαi. A decrease in intracellular cAMP levels upon treatment with a substituted nicotinic acid is indicative of agonist activity.
Principle: The assay typically employs a competitive immunoassay format, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[12] Common detection methods include Fluorescence Resonance Energy Transfer (FRET) or luminescence.[8][9]
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Substituted nicotinic acid compounds.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well white assay plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating:
-
Harvest GPR109A-expressing cells and resuspend in culture medium at an optimized density (typically 2,000-10,000 cells per well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of your substituted nicotinic acid compounds in assay buffer.
-
Perform serial dilutions to create a dose-response curve. Include a vehicle control (e.g., DMSO).
-
-
Forskolin Co-stimulation (for agonists):
-
Prepare a 2X concentrated solution of forskolin in assay buffer. The final concentration should be at the EC80 to ensure a robust adenylyl cyclase activation that can be subsequently inhibited by the GPR109A agonist.
-
-
Cell Treatment:
-
Add 5 µL of the 2X compound dilutions to the cell plate.
-
Immediately add 5 µL of the 2X forskolin solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP, so for a Gαi-coupled receptor agonist, the signal will increase with increasing compound concentration.
-
Causality Behind Experimental Choices:
-
Forskolin Co-stimulation: Since GPR109A is Gαi-coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme must first be stimulated. Forskolin directly activates adenylyl cyclase, increasing basal cAMP levels and creating a dynamic window to observe the inhibitory effect of the agonist.[9]
-
Stable Cell Line: Using a stable cell line ensures consistent receptor expression levels, leading to more reproducible results compared to transient transfection.[13]
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR109A and β-arrestin, providing insights into the second major signaling pathway and the potential for biased agonism.
Principle: A common method is the Enzyme Fragment Complementation (EFC) assay.[7] The GPR109A receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a luminescent or fluorescent signal.[11]
Materials:
-
U2OS or HEK293 cells stably co-expressing GPR109A tagged with an enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the complementing fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Assay buffer.
-
Substituted nicotinic acid compounds.
-
Luminescent substrate detection reagent.
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate cells as described in the cAMP assay protocol.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Cell Treatment:
-
Add the compound dilutions to the cell plate.
-
Incubate for 60-90 minutes at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a microplate reader.
-
Plot the luminescent signal against the log of the compound concentration and determine the EC50 value using a four-parameter logistic fit.
-
Causality Behind Experimental Choices:
-
EFC Technology: This technology provides a direct and quantitative measure of the protein-protein interaction between the receptor and β-arrestin in living cells, offering a robust and high-throughput compatible readout.[11]
-
Kinetic Measurements: The signal in this assay develops over time as β-arrestin is recruited. The incubation time is optimized to capture the peak of this interaction.
Reporter Gene Assay for GPCR Activation
Reporter gene assays measure the transcriptional response downstream of GPCR activation. They are a valuable tool for assessing the overall cellular response to a compound.
Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a response element that is activated by a specific signaling pathway. For GPR109A, which can modulate MAPK/ERK pathways through both G-protein and β-arrestin signaling, a serum response element (SRE) can be used.[14][15]
Materials:
-
HEK293 cells co-transfected with a GPR109A expression vector and a reporter vector containing an SRE-driven luciferase gene.
-
Cell culture medium.
-
Substituted nicotinic acid compounds.
-
Luciferase assay reagent.
-
96- or 384-well white assay plates.
-
Luminometer.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the GPR109A and SRE-luciferase plasmids.
-
After 24 hours, plate the transfected cells in the assay plate.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Cell Lysis and Signal Detection:
-
Add the luciferase assay reagent, which lyses the cells and contains the luciferase substrate.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence and analyze the dose-response curve as described previously.
-
Causality Behind Experimental Choices:
-
Transcriptional Readout: This assay provides an amplified and integrated measure of the downstream signaling cascade, making it highly sensitive.[15][16]
-
SRE Response Element: The SRE is responsive to the MAPK/ERK pathway, which can be activated by both G-protein βγ subunits and β-arrestin, providing a more holistic view of GPR109A activation.[14]
Intracellular Calcium Mobilization Assay
While GPR109A primarily couples to Gαi, it can also, in some cellular contexts or when co-expressed with promiscuous G-proteins like Gα16, couple to Gαq, leading to an increase in intracellular calcium.[17]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.[17][18]
Materials:
-
HEK293 cells expressing GPR109A (and potentially a promiscuous G-protein like Gα16/gustducin).
-
Cell culture medium.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Substituted nicotinic acid compounds.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating:
-
Plate cells in the assay plate and grow to confluence.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a separate plate with serial dilutions of the test compounds.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence kinetically.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is plotted against the log of the compound concentration to determine the EC50.
-
Causality Behind Experimental Choices:
-
Kinetic Measurement: Calcium mobilization is a rapid event. A kinetic reading is essential to capture the transient peak in fluorescence.[18]
-
Promiscuous G-proteins: Co-expression of a promiscuous G-protein can redirect the signaling of a Gαi-coupled receptor to the calcium pathway, enabling a convenient and robust assay format.[19]
Data Presentation and Interpretation
A key output of these assays is the determination of the potency (EC50) and efficacy (Emax) of the substituted nicotinic acid derivatives. This data is best presented in a tabular format for easy comparison.
| Compound | cAMP Assay (EC50, nM) | β-Arrestin Assay (EC50, nM) | Bias Factor (vs. Niacin) |
| Niacin | 150 | 250 | 1.0 |
| Compound A | 50 | 500 | 0.6 (Gαi-biased) |
| Compound B | 800 | 100 | 5.3 (β-arrestin-biased) |
| Compound C | 200 | 280 | 1.1 (Balanced) |
| Note: The EC50 and Bias Factor values are representative and must be replaced with experimentally derived data. |
Bias Factor Calculation: The bias factor can be calculated using operational models to quantify the preference of a ligand for one signaling pathway over another, relative to a reference compound like niacin.
Experimental Workflow Visualization
Caption: A generalized workflow for cell-based GPCR assays.
Conclusion
Cell-based assays are fundamental to the characterization of substituted nicotinic acids and the elucidation of their therapeutic potential. By employing a suite of assays that interrogate the distinct signaling pathways of GPR109A, researchers can build a comprehensive pharmacological profile of novel compounds. This multi-faceted approach, encompassing cAMP, β-arrestin, reporter gene, and calcium mobilization assays, is essential for identifying compounds with desired efficacy and for understanding the molecular basis of their action. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to design, execute, and interpret these critical experiments in the quest for next-generation GPR109A modulators.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. signosisinc.com [signosisinc.com]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2,4-Dimethylnicotinic Acid Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2,4-Dimethylnicotinic acid hydrochloride, a key intermediate and active pharmaceutical ingredient (API) in various drug development pipelines. Recognizing the critical need for robust and reliable analytical procedures, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and precise technique. Furthermore, it delves into the principles of method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance. This application note is intended for researchers, scientists, and drug development professionals seeking to establish and validate a quantitative analytical method for this compound.
Introduction: The Significance of this compound Quantification
2,4-Dimethylnicotinic acid, also known as 2,4-Lutidinic acid, is a pyridine dicarboxylic acid derivative.[1][2] Its hydrochloride salt is of significant interest in pharmaceutical development due to its role as a versatile building block in the synthesis of novel therapeutic agents.[3] Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and process development to final product quality control.
The ability to reliably measure the concentration of this compound is essential for:
-
Purity Assessment: Ensuring the identity and purity of the API.
-
Stability Studies: Evaluating the degradation of the compound under various environmental conditions.
-
Process Optimization: Monitoring reaction kinetics and optimizing synthesis yields.
-
Formulation Development: Determining drug loading and release profiles in final dosage forms.
This document provides a foundational HPLC-UV method, chosen for its specificity, sensitivity, and widespread availability in analytical laboratories. The principles and protocols detailed herein are designed to be adaptable to various laboratory settings and instrumentation.
Foundational Principles: Method Validation
A cornerstone of any analytical procedure in the pharmaceutical industry is rigorous validation to ensure its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation.[5][6] The key validation parameters, as defined by ICH Q2(R1), are integral to demonstrating the reliability and accuracy of the analytical data.[6][7]
These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
The protocols outlined in this application note are designed to be validated against these critical parameters.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Analytical Approach
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[9] When coupled with a UV detector, it provides a sensitive and reliable method for the analysis of chromophoric compounds like this compound.[9]
Causality of Experimental Choices
The selection of the HPLC method parameters is driven by the physicochemical properties of this compound and the desired performance characteristics of the assay.
-
Stationary Phase (Column): A reversed-phase C18 column is chosen due to its versatility and effectiveness in retaining and separating polar to moderately nonpolar compounds from an aqueous mobile phase. The octadecylsilyl (C18) bonded phase provides a hydrophobic surface for interaction with the analyte.[10]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention of the analyte, while the buffer controls the pH and influences the ionization state of the carboxylic acid groups on the analyte, thereby affecting its retention and peak shape. An acidic pH is generally preferred to suppress the ionization of the carboxylic acid groups, leading to better retention and sharper peaks on a C18 column.
-
Detection Wavelength: The UV detector wavelength is set at or near the wavelength of maximum absorbance (λmax) of this compound to ensure maximum sensitivity.[10] The λmax for nicotinic acid and its derivatives is typically in the range of 260-270 nm.[10][11]
Experimental Workflow Diagram
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.
Detailed Protocol: Quantification of this compound by RP-HPLC-UV
This protocol provides a starting point for the development and validation of a quantitative method. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound (Reference Standard, purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm[10] |
| Run Time | 10 minutes (or until the peak of interest has eluted) |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the samples. A suggested range is 1-100 µg/mL.
Preparation of Sample Solutions
The preparation of sample solutions will depend on the nature of the sample (e.g., bulk API, formulated product). The goal is to dissolve the sample in a suitable solvent (preferably the mobile phase) and dilute it to a concentration that falls within the linear range of the calibration curve.
For Bulk API:
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve and dilute in the mobile phase to a known volume to achieve a target concentration within the calibration range.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.
-
After the analysis is complete, flush the column with a higher percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent mixture.
Data Analysis and Calculations
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions using the regression equation.
-
Calculate the final concentration or purity of the analyte in the original sample, taking into account any dilution factors.
Method Validation Protocol
The following is a general protocol for validating the HPLC method according to ICH guidelines.[5][6][7]
Specificity
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution.
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
-
Procedure: Analyze at least five concentrations of the reference standard across the desired range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Procedure: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.[8]
Range
-
Procedure: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria within the defined range.
Robustness
-
Procedure: Deliberately vary critical method parameters such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Alternative and Complementary Techniques
While HPLC-UV is a robust and widely used method, other analytical techniques can be employed for the quantification of this compound, particularly in complex matrices or for trace-level analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for bioanalytical applications (e.g., quantification in plasma or urine) and for the analysis of low-level impurities.[12][13][14]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives of 2,4-Dimethylnicotinic acid, GC can be a viable option. Derivatization is often necessary to improve the volatility and chromatographic properties of carboxylic acids.[15] Common derivatization techniques include silylation or esterification.
-
Spectrophotometry: UV-Vis spectrophotometry can be a simple and rapid method for the quantification of the pure compound in solution, provided there are no interfering substances that absorb at the same wavelength.[16]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the quantification of this compound using a validated RP-HPLC-UV method. By adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data. The detailed protocols and experimental considerations presented herein serve as a robust starting point for establishing a routine analytical method for this important pharmaceutical compound.
References
- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 2,4-Dimethylnicotinic Acid Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 2,4-Dimethylnicotinic acid hydrochloride. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay determination and impurity profiling. The narrative explains the scientific rationale behind key methodological choices, from mobile phase composition to column chemistry, ensuring the protocol is not just a series of steps but a self-validating analytical system. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] It is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.
Introduction and Scientific Rationale
This compound is a pyridine carboxylic acid derivative. As with many active pharmaceutical ingredients (APIs) and their intermediates, a validated, stability-indicating analytical method is paramount for ensuring product quality, safety, and efficacy. The primary objective is to separate the main analyte from potential impurities, including process-related impurities and degradation products that may form during manufacturing or storage.[5][6]
This application note addresses the specific challenges of analyzing a polar, ionizable compound like this compound using reversed-phase HPLC.[7][8][9] The choices outlined in this protocol are guided by fundamental chromatographic principles to achieve optimal retention, peak shape, and resolution.
The Analytical Challenge: Retaining a Polar Analyte
The analyte is a salt and possesses a carboxylic acid functional group, making it highly polar and water-soluble. Standard reversed-phase C18 columns often provide insufficient retention for such compounds, leading to elution near the solvent front and poor resolution from other polar entities.[7][10] Our method development strategy, therefore, focuses on two key areas:
-
Control of Analyte Ionization: The retention of an ionizable compound in reversed-phase HPLC is heavily dependent on the mobile phase pH. By adjusting the pH to be significantly lower than the pKa of the carboxylic acid group (typically pKa ~4-5), we can suppress its ionization. The neutral, protonated form of the molecule is less polar and will interact more strongly with the non-polar C18 stationary phase, leading to increased retention.
-
Selection of Appropriate Stationary Phase: A high-purity, end-capped C18 column is selected to minimize secondary interactions with residual silanols, which can cause peak tailing, especially for basic compounds like pyridines.
Method Objective: A Stability-Indicating Assay
Beyond simple quantification, this method is designed to be stability-indicating. This means it must be able to resolve the parent drug from any degradation products that may form under stress conditions.[6][11][12] This is a critical requirement mandated by regulatory bodies to ensure that the measured analyte concentration is accurate and not falsely elevated by co-eluting degradants.[11][13] The validation section of this protocol includes a comprehensive forced degradation study to prove this capability.[5][11]
Detailed Analytical Protocol
This section provides the step-by-step methodology for the analysis.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 reversed-phase column with a 5 µm particle size, 4.6 mm internal diameter, and 250 mm length is recommended for robust performance.
-
Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm nylon or PVDF syringe filters for sample preparation.
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM.
-
Adjust the pH to 2.5 with 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas. Causality: The phosphate buffer provides pH control to ensure consistent ionization state and retention time. The pH of 2.5 is chosen to fully protonate the carboxylic acid moiety of the analyte, maximizing its hydrophobicity and retention on the C18 column.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (HPLC Grade). Causality: Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent elution strength in reversed-phase chromatography.
-
-
Diluent:
-
A mixture of Water and Acetonitrile (90:10 v/v). This ensures that the sample is dissolved in a solvent weaker than the mobile phase to prevent peak distortion.
-
-
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 50 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
-
Sample Solution Preparation (Assay):
-
Prepare in the same manner as the Standard Solution, using the sample powder.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile |
| Gradient | 0-2 min: 15% B2-15 min: 15% to 60% B15-17 min: 60% B17-17.1 min: 60% to 15% B17.1-22 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Causality: A gradient elution is employed to ensure that any late-eluting, more hydrophobic impurities are cleared from the column, while providing good resolution for early-eluting polar compounds. The detection wavelength of 265 nm is selected based on the typical UV absorbance maximum for pyridine-based structures, offering high sensitivity.
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified.[2]
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times consecutively.
-
Calculate the results based on the criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and system hardware. |
Method Validation Protocol (per ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] The following experiments constitute a comprehensive validation package.
Caption: Logical flow of the method validation process as per ICH guidelines.
Specificity and Stability-Indicating Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2]
Protocol:
-
Forced Degradation: Expose the sample of this compound (~1 mg/mL) to the following stress conditions as outlined in ICH Q1A.[6][11][13] The goal is to achieve 5-20% degradation.[11][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze a blank, an unstressed sample, and all stressed samples.
-
Acceptance Criteria:
-
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0).
-
Peak purity analysis (using a DAD) should confirm that the analyte peak is spectrally pure in all stressed samples.
-
Linearity and Range
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering a range from 50% to 150% of the nominal assay concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery. Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.
Robustness
Protocol:
-
Make small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7). Acceptance Criteria:
-
-
System suitability parameters must be met under all varied conditions.
-
The results of the analysis should not be significantly affected by the changes.
Overall Workflow and Data Reporting
The entire process from sample receipt to final report follows a structured workflow.
Caption: Standard operational workflow for HPLC analysis.
For reporting an assay, the concentration of the analyte in the sample is calculated by comparing its peak area to the peak area of a reference standard of known concentration, using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Conclusion
The HPLC-UV method described in this application note provides a reliable, robust, and stability-indicating tool for the quality control of this compound. The detailed explanation of the scientific rationale behind the protocol choices, combined with a comprehensive validation framework based on ICH guidelines, ensures that this method is fit for purpose in a regulated pharmaceutical environment. Adherence to the system suitability criteria and proper execution of the protocol will yield consistently accurate and precise results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for 2,4-Dimethylnicotinic Acid Hydrochloride in Medicinal Chemistry
Document ID: GMN-AN-24DMNA-001
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2,4-Dimethylnicotinic Acid Hydrochloride in medicinal chemistry. Given that this specific derivative of nicotinic acid is a novel investigational compound, this guide is structured to provide a foundational research framework. It outlines hypothesized mechanisms of action based on the well-established pharmacology of nicotinic acid and its analogues, and presents detailed, field-proven protocols for the synthesis, in-vitro characterization, and preliminary in-vivo evaluation of the compound. The objective is to equip researchers with the necessary tools and rationale to systematically explore the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-lowering effects, which are mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[1][2] Beyond its role in managing dyslipidemia, nicotinic acid and its derivatives have shown promise in a variety of therapeutic areas, including inflammation and neurological disorders, often through modulation of nicotinic acetylcholine receptors (nAChRs).[3][4] The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif to enhance pharmacokinetic and pharmacodynamic properties.[4][5]
This compound is a structural analogue of nicotinic acid. The introduction of methyl groups at the 2 and 4 positions of the pyridine ring can be hypothesized to modulate the compound's properties in several ways:
-
Increased Lipophilicity: The methyl groups may enhance the compound's ability to cross cellular membranes, including the blood-brain barrier, potentially opening avenues for CNS applications.
-
Altered Receptor Selectivity: The steric hindrance and electronic effects of the methyl groups could alter the binding affinity and selectivity for GPR109A versus various nAChR subtypes.
-
Modified Metabolism: The methyl groups may block sites of metabolic oxidation, potentially leading to an improved pharmacokinetic profile.[6]
This guide will provide a systematic approach to investigating these hypotheses.
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the pharmacology of related compounds, we can postulate two primary lines of investigation for this compound:
Modulation of the GPR109A Receptor and Lipid Metabolism
The primary mechanism of action of nicotinic acid in lowering lipids is the inhibition of adenylyl cyclase in adipocytes via GPR109A activation, leading to decreased lipolysis.[1][7] It is plausible that this compound retains affinity for GPR109A.
In-depth Mechanistic Insight: The binding of an agonist to GPR109A, a Gi-coupled receptor, inhibits adenylyl cyclase, which in turn decreases intracellular cAMP levels. This reduction in cAMP leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides to free fatty acids. Thus, inhibition of this cascade reduces the release of free fatty acids from adipose tissue into the bloodstream.
Caption: Hypothesized GPR109A signaling cascade for this compound.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acid derivatives have been shown to interact with nAChRs.[8] These ligand-gated ion channels are implicated in a wide range of CNS and peripheral nervous system functions.[9] The structural modifications in this compound could confer affinity and selectivity for specific nAChR subtypes (e.g., α7, α4β2), suggesting potential applications in pain, inflammation, and neurodegenerative diseases.[10][11]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the initial investigation of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted nicotinic acids.[12][13]
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2,4-Lutidine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-lutidine in water.
-
Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.
-
Add sodium bisulfite solution to decolorize the solution by reducing any remaining permanganate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,4-dimethylnicotinic acid.
-
-
Salt Formation:
-
Dissolve the crude 2,4-dimethylnicotinic acid in a minimal amount of hot ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
In Vitro Characterization
Objective: To determine the binding affinity of this compound for the human GPR109A receptor.[14]
Materials:
-
HEK293 cells stably expressing human GPR109A
-
[³H]-Nicotinic acid (radioligand)
-
Unlabeled nicotinic acid (for competition)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hGPR109A cells.
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound (this compound) or unlabeled nicotinic acid.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Objective: To assess the binding affinity of this compound for the human α4β2 nAChR subtype.[15][16]
Materials:
-
Cell line stably expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2)
-
[³H]-Cytisine or [³H]-Epibatidine (radioligand)
-
Nicotine (for non-specific binding determination)
-
This compound
-
Assay buffer
-
96-well plates, filter mats, and cell harvester
-
Scintillation counter
Procedure:
-
Follow a similar procedure to the GPR109A binding assay, using membranes from the α4β2-expressing cell line and the appropriate radioligand.
-
Non-specific binding is determined in the presence of a high concentration of nicotine.
-
Calculate IC₅₀ and Ki values as described above.
Objective: To evaluate the potential cytotoxicity of this compound in a relevant cell line (e.g., HepG2 human liver cancer cell line).[17][18]
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Preliminary Pharmacokinetic (PK) Profiling
Objective: To obtain initial in vivo pharmacokinetic parameters for this compound in a rodent model.[6][19]
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
Procedure:
-
Dosing:
-
Administer this compound at a defined dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
In Vivo Efficacy Model: High-Fat Diet-Induced Hyperlipidemia in Rodents
Objective: To evaluate the lipid-lowering efficacy of this compound in a relevant animal model.[20][21]
Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks.
Procedure:
-
Model Induction:
-
Induce hyperlipidemia in mice by feeding them an HFD.
-
-
Treatment:
-
Randomize the mice into groups: Vehicle control, positive control (e.g., nicotinic acid), and this compound (at various dose levels).
-
Administer the compounds daily via oral gavage for 2-4 weeks.
-
-
Endpoint Measurements:
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression of lipid metabolism markers).
-
-
Data Analysis:
-
Compare the lipid profiles between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and concise format.
Table 1: In Vitro Activity Profile of this compound
| Assay Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| hGPR109A | [Insert Data] | [Insert Data] | \multirow{2}{}{[Insert Data]*} |
| hα4β2 nAChR | [Insert Data] | [Insert Data] |
Table 2: Key Pharmacokinetic Parameters in Rats (10 mg/kg dose)
| Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-inf (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| IV | [Insert Data] | N/A | [Insert Data] | [Insert Data] | 100 |
| PO | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This document provides a foundational framework for the initial medicinal chemistry investigation of this compound. The proposed protocols are designed to systematically evaluate its potential as a modulator of GPR109A and nAChRs. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and will guide further lead optimization efforts. Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing additional analogues, as well as conducting more extensive in vivo efficacy and safety studies in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - Watch Related Videos [visualize.jove.com]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Strategy in Lipid-Lowering Therapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,4-Dimethylnicotinic Acid Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-Dimethylnicotinic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to help you optimize your yield and purity.
Overview of the Primary Synthetic Pathway
The most common and direct route to 2,4-Dimethylnicotinic acid is the selective oxidation of the 4-methyl group of 2,4-Lutidine (2,4-dimethylpyridine). The methyl group at the 4-position is more susceptible to oxidation than the one at the 2-position due to electronic effects and reduced steric hindrance. The resulting carboxylic acid is then treated with hydrochloric acid to yield the final hydrochloride salt.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield of 2,4-Dimethylnicotinic Acid
Q: I performed the oxidation of 2,4-Lutidine, but my final yield is extremely low, or I recovered only starting material. What are the likely causes and solutions?
A: This is a common issue often traced back to the oxidant, reaction conditions, or the starting material itself. Let's break down the potential causes and troubleshooting steps.
Causality Analysis:
-
Oxidizing Agent Inactivity: Strong oxidizing agents like potassium permanganate (KMnO₄) can degrade over time, especially if not stored properly. Nitric acid concentration can also vary. Historical methods using KMnO₄ or nitric acid are effective but can be harsh and require careful control.[1][2][3]
-
Suboptimal Reaction Temperature: Oxidation reactions are often exothermic. If the temperature is too low, the reaction rate will be negligible. If it's too high, it can lead to aggressive side reactions, including the oxidation of both methyl groups or degradation of the pyridine ring, reducing the yield of the desired product.[1] For instance, some industrial processes using nitric acid are run at high temperatures (e.g., 210 °C) and pressures to achieve high conversion.[1]
-
Poor Quality of Starting Material: 2,4-Lutidine is susceptible to N-oxidation if exposed to air and oxidants over long periods.[4] It is also hygroscopic.[4] Contaminants or the presence of its N-oxide can interfere with the desired reaction.
-
Insufficient Reaction Time: Oxidation of alkylpyridines can be slow. Without proper monitoring, the reaction may be stopped prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in 2,4-Dimethylnicotinic acid synthesis.
Issue 2: Formation of Pyridine-2,4-dicarboxylic Acid and Other Side Products
Q: My final product is contaminated with a significant amount of pyridine-2,4-dicarboxylic acid. How can I improve the selectivity of the reaction?
A: The formation of the dicarboxylic acid is a classic example of over-oxidation. Selectivity is key and can be controlled by carefully managing the reaction parameters.
Causality Analysis:
-
Excess Oxidant: Using too large an excess of the oxidizing agent is the most common reason for the oxidation of both methyl groups.
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times, even with the correct stoichiometry of the oxidant, can promote the second oxidation step.
-
N-Oxidation: The nitrogen on the pyridine ring can be oxidized to an N-oxide, which can alter the reactivity of the methyl groups or lead to other byproducts.[4]
Strategies for Improving Selectivity:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Precisely limit the amount of oxidant to target only the more reactive 4-methyl group. | Use a molar ratio of 2,4-Lutidine to KMnO₄ of approximately 1:1.33 (based on the balanced equation: 3 R-CH₃ + 4 KMnO₄ → ...). Add the oxidant portion-wise to avoid localized high concentrations. |
| Temperature Management | Lower temperatures favor the initial, faster oxidation at the 4-position over the slower oxidation at the sterically hindered 2-position. | Maintain the reaction temperature below the recommended maximum. For KMnO₄, this is often done by controlling the rate of addition to keep the reaction at a gentle reflux. |
| Alternative Oxidants | Some catalytic systems offer higher selectivity. For example, catalytic oxidation with oxygen in the presence of metal catalysts like Co(OAc)₂ and Mn(OAc)₂ has been used for similar picoline oxidations.[1] | Explore literature for milder, more selective catalytic systems if classical methods fail to provide the required purity. |
Issue 3: Difficulty in Product Isolation and Purification
Q: I have confirmed product formation via TLC/HPLC, but I'm struggling to isolate a pure, solid product after the work-up. What can I do?
A: Isolation issues often stem from the product's solubility, the presence of inorganic salts from the work-up, or improper pH adjustment.
Causality Analysis:
-
pH Adjustment: 2,4-Dimethylnicotinic acid is an amphoteric molecule. It is soluble in both strong acid and strong base. To precipitate the free acid from the aqueous solution after the reaction, you must carefully adjust the pH to its isoelectric point (typically in the range of pH 3-5).
-
Inorganic Salt Contamination: If using KMnO₄, the work-up generates a large amount of manganese dioxide (MnO₂) and other manganese salts. If using nitric acid, nitrate salts will be present.[3] These must be thoroughly removed.
-
Crystallization Issues: The crude product may be an oil or a sticky solid that is difficult to crystallize due to impurities.
Solutions for Effective Isolation:
-
MnO₂ Removal: After a permanganate oxidation, filter the hot reaction mixture through a pad of Celite or diatomaceous earth to remove the fine MnO₂ precipitate. Washing the filter cake thoroughly with hot water is crucial to recover any adsorbed product.
-
Precise pH Control: After removing the MnO₂, cool the filtrate and slowly add concentrated HCl or H₂SO₄ with vigorous stirring. Monitor the pH with a pH meter. Add the acid dropwise as you approach the target pH to avoid overshooting and redissolving the product.
-
Purification before Hydrochloride Formation: It is highly recommended to purify the free acid before converting it to the hydrochloride salt. A simple recrystallization from water or an ethanol/water mixture can significantly improve purity.[3][5] A patented method for purifying crude nicotinic acid involves melting the crude product, which destroys yellow chromophores, followed by a single recrystallization.[5]
-
Hydrochloride Salt Formation: Once you have the pure free acid, dissolve it in a suitable solvent (e.g., isopropanol, ethanol) and treat it with a calculated amount of concentrated HCl or anhydrous HCl gas. Cooling the solution will typically induce crystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is an excellent technique. Use a mobile phase like ethyl acetate/hexane with a small amount of acetic acid (e.g., 50:50:1 v/v/v). The carboxylic acid product will have a lower Rf value than the 2,4-Lutidine starting material. Staining with a KMnO₄ solution can help visualize spots if they are not UV-active. For more quantitative analysis, HPLC is recommended.
Q2: What are the main safety concerns when working with 2,4-Lutidine and strong oxidants? A2: 2,4-Lutidine is flammable, toxic if swallowed or inhaled, and causes skin and eye irritation.[6] It has a very strong, noxious odor.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong oxidants like KMnO₄ and nitric acid are corrosive and can cause fire or explosion upon contact with other materials. Handle them with extreme care.
Q3: Is it better to use HCl gas or concentrated aqueous HCl to form the final salt? A3: Using anhydrous HCl gas bubbled through a solution of the free acid in an anhydrous solvent (like ether or isopropanol) will often yield a cleaner product with less water incorporation. However, for simplicity, using concentrated aqueous HCl followed by evaporation or crystallization can also be effective, though you may need to dry the final product thoroughly in a vacuum oven.[3]
Q4: Are there any biocatalytic or "greener" alternatives for this synthesis? A4: While specific biocatalytic routes for 2,4-Dimethylnicotinic acid are not widely reported, the field of enzymatic synthesis for nicotinic acid derivatives is rapidly advancing.[8] These methods often use nitrilase enzymes to convert cyanopyridines to carboxylic acids under mild, aqueous conditions, offering high selectivity and sustainability.[8] Research into greener oxidation methods using catalysts and molecular oxygen or hydrogen peroxide is also ongoing to replace stoichiometric heavy metal oxidants.[1][9]
Detailed Experimental Protocols
Protocol 1: Synthesis via Potassium Permanganate Oxidation
This protocol is a representative lab-scale procedure. Warning: This reaction is exothermic and involves a strong oxidant. Perform in a fume hood with proper PPE.
Materials:
-
2,4-Lutidine (freshly distilled, >98%)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Concentrated Hydrochloric Acid (HCl)
-
Celite (diatomaceous earth)
-
Deionized Water
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.
-
To the flask, add 2,4-Lutidine (e.g., 10.7 g, 0.1 mol) and 500 mL of deionized water.
-
In a separate beaker, dissolve potassium permanganate (e.g., 21.0 g, 0.133 mol) in 400 mL of warm water.
-
Heat the 2,4-Lutidine solution to a gentle reflux (approx. 90-95°C).
-
Slowly add the KMnO₄ solution to the refluxing mixture over 2-3 hours. The purple color should disappear as it reacts. Control the addition rate to maintain a gentle reflux and avoid excessive frothing.
-
After the addition is complete, continue heating for another 1-2 hours or until a TLC shows consumption of the starting material.
-
While the solution is still hot, add a small amount of a reducing agent (e.g., sodium bisulfite) portion-wise until the purple color of excess permanganate is gone and the solution is colorless (the brown MnO₂ precipitate will remain).
-
Filter the hot mixture through a pre-heated Büchner funnel with a pad of Celite to remove the MnO₂. Wash the filter cake with two 50 mL portions of hot water.
-
Combine the filtrate and washings, and cool the solution in an ice bath.
-
Slowly add concentrated HCl with stirring to adjust the pH to ~3.5. A white precipitate of 2,4-Dimethylnicotinic acid should form.
-
Cool the mixture for another 30 minutes, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold water and dry it under vacuum.
-
Expected Yield: 50-65% of the free acid.
-
Protocol 2: Formation of the Hydrochloride Salt
-
Take the dried 2,4-Dimethylnicotinic acid (e.g., 7.55 g, 0.05 mol) and dissolve it in 100 mL of isopropanol, heating gently if necessary.
-
Cool the solution to room temperature.
-
Slowly add concentrated hydrochloric acid (e.g., 4.6 mL, ~0.055 mol) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry thoroughly in a vacuum oven at 50-60°C.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 8. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these vital heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My synthesis of nicotinic acid from 3-picoline is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the oxidation of 3-picoline to nicotinic acid can stem from several factors, including incomplete reaction, side reactions, and catalyst deactivation.[1][2]
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. For instance, oxidation of nicotine with hydrogen peroxide shows a significant increase in yield when the temperature is raised from 55°C to 70°C.[3] Monitoring the reaction progress via TLC or HPLC is crucial to determine the optimal endpoint.[2]
-
Over-oxidation: While oxidizing the methyl group is the goal, the pyridine ring itself can be susceptible to oxidation under harsh conditions, leading to ring-opened byproducts and reduced yield.[1] Careful control of the oxidant stoichiometry and temperature is critical.[4]
-
Catalyst Selection & Deactivation: The choice of catalyst is paramount. Industrial processes often utilize vanadium-based catalysts in the gas phase.[5] In liquid-phase oxidations, catalysts like potassium permanganate or nitric acid are common, but can lead to waste generation or corrosive conditions.[6][7] For catalytic processes, ensure the catalyst is fresh and active, as poisoning can occur, for example, by strong acids in the case of Raney-nickel.[1][2]
Q2: I'm observing significant byproduct formation during the esterification of nicotinic acid. How can I improve the selectivity?
Side reactions are a common challenge in the esterification of nicotinic acids. The most prevalent issues include decarboxylation and N-methylation of the pyridine ring.[8]
-
Decarboxylation: At elevated temperatures, particularly under strong acidic conditions used in Fischer esterification, nicotinic acid can decarboxylate to form pyridine. To mitigate this, it is advisable to reduce the reaction temperature and shorten the reaction time.[8]
-
N-Methylation: While less common under acidic Fischer esterification conditions (due to the protonation and deactivation of the pyridine nitrogen), N-methylation can be a significant side reaction when using strong methylating agents like dimethyl sulfate.[8] To avoid this, carefully control the stoichiometry of the methylating agent and the reaction temperature.[8]
Q3: Purification of my nicotinic acid derivative is proving difficult, with significant product loss during recrystallization. What are some effective purification strategies?
Purification losses can dramatically impact your overall yield.[1] For crude nicotinic acid, which often appears as a yellow solid after nitric acid oxidation, a simple melt-purification step prior to recrystallization can be highly effective.[9] Heating the crude product to its molten state for a few minutes can destroy the yellow chromophores, resulting in a tan solid upon cooling that requires only a single recrystallization to achieve high purity.[9]
For ester derivatives, a common strategy is to dissolve the crude product in a solvent like dichloromethane (DCM) and wash with a mild base solution (e.g., sodium bicarbonate) to remove any unreacted nicotinic acid.[10] Care must be taken to avoid hydrolysis of the ester, especially with stronger bases like NaOH.[10]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting & Optimization Strategy |
| Low Yield in Amide Coupling (e.g., Buchwald-Hartwig) | Catalyst Inhibition: The pyridine nitrogen can chelate to the palladium catalyst, inhibiting its activity.[11][12] | Ligand Choice: Employ chelating bis(phosphine) ligands like DPPF or BINAP to prevent catalyst inhibition and promote the desired C-N bond formation.[13] |
| Volatility of Amine: When using volatile amines (e.g., methylamine, ethylamine), they can escape from the reaction mixture under normal pressure, leading to low conversion.[11][12] | Sealed Reaction Vessel: Perform the reaction in a sealed tube or a Parr bomb to contain the volatile amine and ensure its availability for the reaction.[11][12] | |
| Formation of Nicotinamide from a Nitrile Precursor | Uncontrolled Hydrolysis: The nitrile group can be hydrolyzed to the amide (nicotinamide) and further to the carboxylic acid (nicotinic acid) in the presence of water, especially under acidic or basic conditions.[1] | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. pH Control: Maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. |
| Over-reduction to an Alcohol | Reducing Agent Too Strong: When aiming for an aldehyde from a carboxylic acid or ester, strong reducing agents like LiAlH₄ will typically lead to the alcohol.[2] | Use a Milder Reducing Agent: Employ more selective reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures to stop the reduction at the aldehyde stage.[2] |
| Difficulty Introducing Substituents onto the Pyridine Ring | Electron-Deficient Ring: The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution. | Activate the Ring: Consider forming the N-oxide to increase the electron density of the ring, facilitating electrophilic substitution. Alternative Coupling Strategies: Utilize cross-coupling reactions like Suzuki or Stille couplings with halogenated nicotinic acid derivatives. |
Experimental Protocols
Protocol 1: High-Yield Oxidation of 3-Picoline with Nitric Acid
This protocol describes the synthesis of nicotinic acid via the liquid-phase oxidation of 3-picoline.
-
Reaction Setup: In a well-ventilated fume hood, combine 3-picoline and concentrated sulfuric acid in a 1:1 molar ratio in a reactor equipped with a stirrer and a dropping funnel. The reaction is exothermic; maintain the temperature below 150°C during this step to form picoline sulfate.[14]
-
Oxidation: Heat the picoline sulfate mixture to 180°C.[4] Slowly add concentrated nitric acid dropwise. The molar ratio of nitric acid to picoline sulfate should be carefully controlled; an excess of nitric acid will drive the reaction but may also increase the formation of NOx byproducts.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Neutralization & Isolation: Cool the reaction mixture and carefully neutralize it with an alkaline solution (e.g., NaOH) to a pH of 3.1-3.5.[14] The nicotinic acid will precipitate out of the solution.
-
Purification: Filter the crude nicotinic acid and recrystallize from hot water to obtain the purified product.[15]
Protocol 2: Buchwald-Hartwig Amination with a Volatile Amine
This protocol is adapted for the coupling of a 2-bromopyridine derivative with a volatile amine like methylamine.
-
Reagent Preparation: In a glovebox, add the 2-bromopyridine derivative (1 equiv.), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and NaOt-Bu (2 equiv.) to an Ace-Thred sealed tube.[11]
-
Amine Addition: Add toluene as the solvent. Cool the tube to -78°C (dry ice/acetone bath) and add the volatile amine (5 equiv.) as a cooled liquid.[11]
-
Reaction: Quickly seal the tube and heat the reaction mixture at 80°C overnight (approximately 14 hours).[11]
-
Work-up: After cooling to room temperature, carefully open the sealed tube. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Key Synthetic Pathways to Nicotinic Acid Derivatives
Caption: Common synthetic routes to nicotinic acid and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2,4-Dimethylnicotinic Acid Hydrochloride in Solution
Welcome to the technical support center for 2,4-Dimethylnicotinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
My this compound solution appears cloudy or has precipitated. What could be the cause?
Precipitation or cloudiness in your solution can stem from several factors, primarily related to solubility and pH.
-
pH Effects: The pH of the solution is a critical factor. As a hydrochloride salt of a carboxylic acid, the molecule's ionization state is pH-dependent. At a pH close to its isoelectric point, the molecule will have its lowest solubility. For nicotinic acid, the saturated aqueous solution has a pH of 2.7[2]. While the exact pKa of 2,4-Dimethylnicotinic acid is not readily published, it is expected to be in a similar range. If the pH of your solution shifts into a range where the zwitterionic form predominates, you may observe precipitation.
Troubleshooting Steps:
-
Verify Concentration: Ensure your prepared concentration does not exceed the known solubility limits in the chosen solvent system.
-
Check and Adjust pH: Measure the pH of your solution. If it is near neutral, consider acidifying the solution slightly with dilute HCl to ensure the compound remains in its more soluble protonated form.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help redissolve precipitated material, especially if it is due to temperature fluctuations.
-
Co-Solvent Addition: If working in a primarily aqueous system, the addition of a small percentage of a miscible organic co-solvent like DMSO or ethanol can significantly improve solubility[1][3].
I suspect my this compound solution has degraded. What are the likely degradation pathways?
Based on the chemical structure, the most probable degradation pathways are hydrolysis and photolysis[3][4][5].
-
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, if the molecule were an ester, the ester linkage would be susceptible to cleavage under both acidic and basic conditions, yielding the parent carboxylic acid and the corresponding alcohol[4][6]. While 2,4-Dimethylnicotinic acid is not an ester, it is crucial to be aware of this common degradation pathway for related nicotinic acid derivatives[4]. The rate of hydrolysis is often pH-dependent, with increased rates at both low and high pH[4][7][8].
-
Photodegradation: The pyridine ring in the molecule's structure is a chromophore that can absorb ultraviolet (UV) light. This absorption of energy can lead to photochemical reactions and degradation of the compound[4][5]. The extent of photodegradation depends on the intensity and wavelength of the light source, as well as the duration of exposure[9][10][11][12][13].
-
Oxidation: While less common for the nicotinic acid core itself, oxidative degradation can occur, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or exposure to air (auto-oxidation) over prolonged periods[2][3][4][14][15][16][17][18][19].
-
Thermal Degradation: High temperatures can accelerate all degradation pathways. While nicotinic acid itself is relatively stable to heat, prolonged exposure to elevated temperatures in solution can lead to decomposition[4][7][20][21][22].
How can I assess the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a pharmaceutical compound[14][23][24][25][26]. This method should be able to separate the intact parent compound from any potential degradation products.
To develop and validate such a method, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to generate its degradation products[2][4][5][14][15][27][28].
Troubleshooting Guide: Forced Degradation Studies & Stability-Indicating HPLC Method Development
This section provides a step-by-step guide to performing a forced degradation study and developing a stability-indicating HPLC method for this compound.
Workflow for Forced Degradation and Method Development
Caption: Workflow for forced degradation and stability-indicating method development.
Experimental Protocols
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines[10][11][12]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
If no significant degradation is observed, repeat with 1 M HCl.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
If no significant degradation is observed, repeat with 1 M NaOH.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in water (or another appropriate solvent) at a concentration of 0.1 mg/mL.
-
Incubate at 60°C for 7 days, protected from light.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (0.1 mg/mL in water) to light in a photostability chamber according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[10][11][13].
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 260 nm, to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed (control) sample and all the stressed samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Method Optimization: Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve baseline separation of all peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.
-
Identification of Degradants: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural elucidation[4].
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Sample degradation- Incorrect injection volume- Detector issue (lamp off) | - Prepare a fresh sample and re-inject.- Verify injector settings.- Check detector status. |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample.- Adjust mobile phase pH to ensure complete ionization of the analyte.- Use a new or different type of column. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload | - Dissolve the sample in the initial mobile phase.- Dilute the sample. |
| Split Peaks | - Clogged column inlet frit- Column void | - Reverse flush the column.- Replace the column. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump- Contaminated mobile phase- Detector lamp aging | - Degas the mobile phase.- Prepare fresh mobile phase.- Replace the detector lamp. |
For more in-depth HPLC troubleshooting, refer to comprehensive guides from instrument manufacturers and reputable sources[29].
Handling and Storage Recommendations
To ensure the long-term stability of this compound, follow these best practices:
-
Storage of Solid Material: Store the solid compound in a tightly sealed container in a cool, dry, and dark place[29][30][31]. The compound may be hygroscopic, so storage in a desiccator is recommended.
-
Preparation of Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light.
-
Solvent Selection: For stock solutions, use high-purity solvents like methanol, ethanol, or DMSO. For aqueous solutions, use purified water (e.g., HPLC grade).
-
pH Control: When preparing aqueous solutions, consider buffering the solution or adjusting the pH to the acidic range to maintain solubility and minimize hydrolytic degradation.
By following the guidance in this technical support center, researchers can confidently work with this compound, ensuring the quality and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iagim.org [iagim.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. caronscientific.com [caronscientific.com]
- 13. q1scientific.com [q1scientific.com]
- 14. scispace.com [scispace.com]
- 15. ijrpp.com [ijrpp.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of 2,4-dichlorophenoxyacetic acid in water by ozone-hydrogen peroxide process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Exploration of the H2O2 Oxidation Process and Characteristic Evaluation of Humic Acids from Two Typical Lignites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermal decomposition and combustion of cocrystals of CL-20 and linear nitramines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 24. researchgate.net [researchgate.net]
- 25. journalcsij.com [journalcsij.com]
- 26. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 27. ajpsonline.com [ajpsonline.com]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 29. fishersci.com [fishersci.com]
- 30. punchout.medline.com [punchout.medline.com]
- 31. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Minimizing by-product formation in pyridine derivative synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine chemistry and minimize the formation of common by-products. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) in Pyridine Synthesis
This section addresses broad, overarching challenges that are common to various synthetic routes.
Q1: My reaction is producing a mixture of regioisomers (e.g., 2-substituted vs. 4-substituted). How can I improve regioselectivity?
A1: Achieving high regioselectivity in pyridine functionalization is a classic challenge stemming from the subtle electronic differences at the C2, C3, and C4 positions. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, preferentially directs nucleophilic attack to the C2 and C4 positions, while electrophilic attack is sluggish and favors the C3 position.[1][2] By-product formation of unwanted isomers is common, but it can be controlled by strategically manipulating the substrate and reaction conditions.
Root Causes & Mechanistic Insights:
-
Inherent Reactivity: The pyridine ring's electronics make both C2 and C4 susceptible to nucleophilic attack. Without any directing groups, mixtures are often the default outcome.[1]
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2/C6 positions can sterically favor attack at the more accessible C4 position.
-
N-Activation: Activating the pyridine nitrogen with an acyl or alkyl group creates a pyridinium salt. This enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack and altering the C2/C4 preference based on the nucleophile's nature.[3]
Troubleshooting & Recommended Protocols:
-
Leverage Steric Effects: If your substrate allows, installing a sterically bulky group at a position adjacent to an undesired reaction site can physically block the approach of a reagent.
-
Utilize N-Oxide Chemistry: Oxidation of the pyridine nitrogen to an N-oxide is a powerful strategy. The N-oxide group is electron-donating through resonance, which activates the C2 and C4 positions for electrophilic attack.[4][5] More importantly, it can be used to direct nucleophiles. After the desired substitution, the N-oxide can be easily removed by deoxygenation (e.g., with PCl₃).[4]
-
Employ Blocking Groups: For reactions like the Minisci radical alkylation, which can otherwise produce mixtures, a temporary blocking group can ensure exquisite regiocontrol. A recently developed maleate-derived blocking group, for instance, has shown exceptional success in directing alkylation specifically to the C4 position.[6][7]
Workflow for C4-Alkylation Using a Blocking Group:
Caption: Decision tree for improving regioselectivity.
Q2: My reaction has produced significant amounts of dark, insoluble tar. What causes this and how can it be minimized?
A2: Tar formation is a common issue in heterocyclic synthesis, often resulting from polymerization, decomposition of starting materials or intermediates, or extensive, uncontrolled side reactions. This is particularly prevalent in reactions requiring high temperatures or involving highly reactive species.[8]
Root Causes & Mechanistic Insights:
-
Thermal Decomposition: Many organic reagents, especially those with multiple functional groups, are unstable at elevated temperatures. The high heat required for some condensation and cyclization reactions can lead to fragmentation and subsequent polymerization into complex, high-molecular-weight tars.[8]
-
Catalyst Deactivation: In catalytic vapor-phase syntheses, "coking" can occur where carbonaceous deposits (tar) form on the catalyst surface, leading to deactivation.[9]
-
Reactive Intermediates: Reactions proceeding through highly reactive or unstable intermediates (e.g., certain enamines or 1,5-dicarbonyls) can lead to self-condensation or polymerization if the desired subsequent reaction step is not efficient.
Troubleshooting & Recommended Protocols:
| Parameter | Recommended Action | Rationale |
| Temperature | Conduct small-scale experiments across a temperature gradient to find the minimum temperature required for an acceptable reaction rate. Consider microwave-assisted synthesis for rapid, uniform heating.[10] | Reduces thermal decomposition and disfavors high-activation-energy side reactions.[8] |
| Reagent Addition | Add highly reactive reagents slowly and controllably using a syringe pump. Maintain a low concentration of the reactive species in the reaction mixture at any given time. | Prevents localized "hot spots" and minimizes the chance of self-condensation or polymerization of the added reagent. |
| Solvent Choice | Select a solvent that ensures all reactants and key intermediates are fully solubilized. For some reactions, solvent-free conditions or the use of aqueous micelles have been shown to improve yields.[11][12] | Poor solubility can lead to heterogeneous reaction conditions and promote side reactions at phase boundaries. |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative polymerization is suspected. | Prevents unwanted oxidation of electron-rich intermediates which can be precursors to tar formation. |
| Purification | If tar has already formed, it can sometimes be removed by trituration with a non-polar solvent (e.g., hexanes) or by passing the crude mixture through a plug of silica gel or celite before full column chromatography. | Tar is often insoluble in non-polar solvents, allowing for its physical separation from the desired product. |
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed guidance for two cornerstone reactions in pyridine synthesis: the Hantzsch and Kröhnke syntheses.
Issue: Incomplete Aromatization in Hantzsch Pyridine Synthesis
Q: I've performed a Hantzsch synthesis, but my main product appears to be the 1,4-dihydropyridine (DHP) intermediate, not the final pyridine. How can I drive the reaction to completion?
A: This is a very common outcome. The classic Hantzsch reaction is a multi-component condensation that first produces a 1,4-dihydropyridine (1,4-DHP) or "Hantzsch ester".[11] The final step is an oxidation to achieve the aromatic pyridine ring. If this oxidation step is inefficient or omitted, the DHP will be isolated as the major product.
Mechanism & The Critical Oxidation Step: The driving force for the final step is the formation of the stable, aromatic pyridine ring.[11] However, this does not always occur spontaneously. An explicit oxidizing agent is often required to facilitate the removal of two hydrogen atoms from the DHP ring.
Caption: The Hantzsch synthesis workflow highlighting the critical oxidation step.
Troubleshooting & Recommended Protocols:
The choice of oxidant is critical and must be compatible with the functional groups on your molecule. Harsh oxidants can lead to other by-products.
Table of Common Oxidizing Agents for DHP Aromatization:
| Oxidant | Typical Conditions | Pros | Cons |
| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive, effective | Very harsh, can cause nitration or other side reactions, generates NOx |
| Chromium(VI) Oxide (CrO₃) | Acetone or acetic acid | Strong and reliable | Highly toxic, stoichiometric heavy metal waste |
| Manganese Dioxide (MnO₂) | Reflux in toluene or chloroform | Relatively mild, good for sensitive substrates | Requires large excess, heterogeneous reaction |
| Iron(III) Chloride (FeCl₃) | Reflux in ethanol or water | Inexpensive, can be used in one-pot syntheses | Can be acidic, may complex with the final product |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Mild conditions, high yields | Stoichiometric, can be expensive |
Recommended Protocol (Mild Aromatization with CAN):
-
Dissolution: Dissolve the crude 1,4-dihydropyridine (1.0 equiv) in acetonitrile (MeCN) in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve Cerium(IV) Ammonium Nitrate (CAN) (2.2 equiv) in a minimum amount of water and add it dropwise to the stirred DHP solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often rapid (30-60 minutes) and accompanied by a color change from orange/yellow to pale yellow.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude pyridine by column chromatography.
Issue: Low Yields and Side Products in Kröhnke Pyridine Synthesis
Q: I'm attempting a Kröhnke synthesis, but the yield of my desired 2,4,6-trisubstituted pyridine is very low. What are the likely side reactions?
A: The Kröhnke synthesis is a powerful method for creating highly functionalized pyridines.[13] It relies on the formation of a key 1,5-dicarbonyl intermediate, which must then efficiently cyclize with an ammonia source.[12] Low yields often indicate that this key intermediate is being diverted into non-productive pathways.
Mechanism & Potential Pitfalls: The reaction proceeds via a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, forming the 1,5-dicarbonyl intermediate.[12] This intermediate is the critical branch point.
Caption: Key intermediate in the Kröhnke synthesis and its competing reaction fates.
Common By-products and Solutions:
-
Unreacted Starting Material:
-
Cause: Inefficient formation of the initial pyridinium ylide.
-
Solution: Ensure the base (typically acetate from ammonium acetate) is sufficient and the temperature is adequate to promote ylide formation. The reaction is often run in refluxing glacial acetic acid.[12]
-
-
Michael Adduct (1,5-dicarbonyl):
-
Cause: Insufficient ammonia source to trap the intermediate, or the cyclization step is too slow.
-
Solution: Use a large excess of the ammonia source. Ammonium acetate is ideal as it also acts as the base and buffer. A common protocol uses 10 equivalents.[12] Ensure the temperature is high enough to facilitate the cyclodehydration (typically reflux, ~120 °C).
-
-
Aniline Derivatives:
-
Cause: With certain substrates, particularly those bearing a trifluoromethyl group, an alternative intramolecular cyclization pathway can occur, leading to the formation of aniline derivatives instead of pyridines.[14]
-
Solution: This is a substrate-dependent issue. If observed, it may require redesigning the synthetic route or modifying the substituents on the starting materials to disfavor the alternative annulation pathway.
-
Recommended Protocol (Classic Kröhnke Synthesis of 2,4,6-Triphenylpyridine):
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and ammonium acetate (10 equiv).[12]
-
Solvent: Add glacial acetic acid to serve as the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large beaker of ice water. A solid precipitate should form.
-
Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like ethanol or hexanes to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture).[12]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. baranlab.org [baranlab.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Activity of Nicotinic Acid Scaffolds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with nicotinic acid scaffolds. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are fundamental building blocks in medicinal chemistry, serving as versatile scaffolds for developing novel therapeutics for a wide range of diseases.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and enhance the biological activity of your nicotinic acid-based compounds.
I. Troubleshooting Guide: Synthesis & Compound Integrity
The successful enhancement of biological activity begins with robust and reliable synthetic procedures. Low yields, unexpected byproducts, and purification challenges can significantly impede progress. This section addresses common issues encountered during the synthesis of substituted nicotinic acids.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of Desired Product | Incomplete Reaction: The reaction may not have reached completion. | Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions before making adjustments.[2][3] Catalyst Deactivation: In catalytic processes like hydrogenations, the catalyst (e.g., Raney-nickel) can be poisoned by strong acids.[2][3] |
| Formation of Nicotinamide or Other Hydrolysis Byproducts | Presence of Water: Hydrolysis of nitrile groups to the corresponding amide (nicotinamide) and then to the carboxylic acid is a common side reaction, especially in the presence of water.[2] | Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents to minimize the presence of water.[2] pH Control: The rate of hydrolysis is heavily influenced by pH. Acidic conditions can make the nitrile group more susceptible to nucleophilic attack by water, while basic conditions allow for direct attack by hydroxide ions.[2] Maintaining a neutral or near-neutral pH, if the reaction chemistry allows, can minimize this side reaction.[2] |
| Over-reduction or Over-oxidation Side Reactions | Non-selective Reagents: The reducing or oxidizing agent may not be selective enough for the desired transformation. For example, reducing a nicotinic acid derivative to an aldehyde can proceed to the alcohol.[3] | Use Milder/More Selective Reagents: The choice of reagent is critical. For reductions, select a milder agent to stop the reaction at the aldehyde stage.[3] For oxidations, such as converting 3-picoline, the choice of oxidant and catalyst is crucial for selective oxidation to the aldehyde.[3] Strict Temperature Control: Many reduction and oxidation reactions require low temperatures to minimize side reactions.[3] Maintain the recommended temperature throughout the reaction. |
| Difficulty Introducing Substituents onto the Pyridine Ring | Electron-deficient Nature of the Pyridine Ring: The pyridine ring is electron-deficient, which can make electrophilic substitution challenging. | Strategic Synthesis Design: Consider alternative synthetic routes. For example, it may be more effective to introduce the desired substituent onto a precursor molecule before forming the pyridine ring. |
II. Frequently Asked Questions (FAQs): Biological Evaluation
Once you have successfully synthesized your nicotinic acid derivatives, the next critical phase is to evaluate their biological activity. This section addresses common questions and issues that arise during in vitro and in vivo testing.
In Vitro Assays
Q1: My compound shows low potency in a nicotinic acetylcholine receptor (nAChR) binding assay. What are the potential reasons and how can I troubleshoot this?
A1: Low potency in a receptor binding assay can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Compound Integrity and Purity:
-
Verify Structure and Purity: Confirm the chemical structure and purity of your compound using methods like NMR, Mass Spectrometry, and HPLC. Impurities can interfere with the assay or misrepresent the concentration of the active compound.
-
Solubility Issues: Poor solubility in the assay buffer can lead to an underestimation of potency. Ensure your compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can affect cell membranes and receptor conformation.
-
-
Assay Conditions:
-
Radioligand Concentration: In a competitive binding assay, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor.[4] Using too high a concentration will require a higher concentration of your compound to achieve displacement, leading to an artificially high IC50 value.
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time. Temperature can also affect binding kinetics and receptor stability.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding of your compound. This can be determined by measuring binding in the presence of a high concentration of a known nAChR agonist or antagonist.[4] Optimizing buffer composition (e.g., adding bovine serum albumin) can sometimes reduce non-specific binding.
-
-
Target-Specific Considerations:
-
Receptor Subtype Specificity: Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels with numerous subtypes (e.g., α4β2, α7).[5][6] Your compound may have higher affinity for a different nAChR subtype than the one used in your assay. Consider screening against a panel of nAChR subtypes.
-
Agonist vs. Antagonist Activity: A standard binding assay measures affinity but doesn't distinguish between agonists and antagonists. A functional assay is required to determine the compound's effect on receptor activity.[7]
-
Q2: I'm observing high variability in my cell-based functional assay results. What are the common sources of this variability?
A2: High variability in cell-based assays is a frequent challenge. Here are key areas to investigate:
-
Cell Culture Health and Consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range. As cells are passaged repeatedly, their characteristics, including receptor expression levels, can change.
-
Cell Density: The number of cells seeded per well is critical. Inconsistent cell density will lead to variable responses.[8] Ensure you have a robust cell counting and seeding protocol.
-
Cell Morphology and Health: Visually inspect your cells before each experiment. Changes in morphology can indicate stress or other issues that could affect their response.[9]
-
-
Assay Plate and Reagent Handling:
-
Plate Type: The choice of microplate (e.g., black-walled for fluorescence to reduce crosstalk) can impact signal-to-noise ratios.[8]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell viability.[9] To mitigate this, consider not using the outer wells for experimental samples and instead filling them with media or PBS.
-
Reagent Preparation and Addition: Ensure all reagents are properly mixed and at the correct temperature before addition to the plate. Inconsistent pipetting can introduce significant variability.
-
-
Environmental Factors:
-
Incubator Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator. Fluctuations can stress the cells and alter their responsiveness.
-
Media Components: Use a consistent lot of media and serum. Variations between lots can impact cell growth and behavior. For fluorescence assays, consider using phenol red-free media to reduce background fluorescence.[8]
-
Q3: How do I choose the right bioassay to evaluate the activity of my nicotinic acid derivatives?
A3: The choice of bioassay depends on the therapeutic area you are targeting. Nicotinic acid and its derivatives have a broad range of biological activities.[1]
-
For Anti-inflammatory Activity:
-
In Vitro: You can screen for anti-inflammatory activity using cell-based assays that measure the inhibition of inflammatory mediators. For example, you can use LPS-stimulated RAW 264.7 macrophage cells and measure the levels of TNF-α, IL-6, iNOS, and COX-2.[10] The Griess assay can be used to quantify nitrite production, an indicator of nitric oxide synthase activity.[10]
-
In Vivo: The carrageenan-induced rat paw edema model is a common in vivo model to assess anti-inflammatory potential.[1]
-
-
For Antimicrobial Activity:
-
For Neurological Activity (targeting nAChRs):
-
Binding Assays: Radioligand binding assays are a primary method to determine the affinity of your compound for specific nAChR subtypes.[4]
-
Functional Assays: These assays measure the functional consequences of receptor binding. This can include measuring ion flux (e.g., calcium influx) or changes in membrane potential in response to your compound.[4]
-
Pharmacokinetics & In Vivo Studies
Q4: My nicotinic acid analog has good in vitro activity but poor in vivo efficacy. What are the likely pharmacokinetic challenges?
A4: The transition from in vitro activity to in vivo efficacy is often challenging due to pharmacokinetic issues.
-
Absorption and Bioavailability:
-
Poor Oral Absorption: Nicotinic acid itself is a water-soluble vitamin, but derivatives may have different physicochemical properties.[13] Factors like poor membrane permeability or first-pass metabolism in the liver can significantly reduce oral bioavailability.[14]
-
Formulation Issues: The formulation of your compound can greatly impact its dissolution and absorption.[15][16] Consider different formulations, such as sustained-release or extended-release preparations, to optimize the pharmacokinetic profile.[15]
-
-
Metabolism:
-
Rapid Metabolism: Nicotinic acid is rapidly metabolized in the body.[13] Your analog may also be subject to rapid metabolism, leading to a short half-life and insufficient exposure at the target site. The metabolic pathways for nicotinic acid and nicotinamide can differ, which may be a consideration in your scaffold design.[17]
-
Metabolite Activity: It's important to identify the major metabolites of your compound and assess their biological activity. A metabolite may be more or less active than the parent compound.
-
-
Distribution:
-
Tissue Penetration: Your compound needs to reach its target tissue in sufficient concentrations to exert its effect. For neurological targets, this means crossing the blood-brain barrier.
-
To investigate these issues, you should conduct pharmacokinetic studies to determine key parameters such as:
-
Plasma concentration over time after oral and intravenous administration.
-
Bioavailability.
-
Half-life.
-
Major metabolic pathways.
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a Competitive Radioligand Binding Assay for nAChRs
This protocol provides a general framework for determining the binding affinity of a test compound for a specific nAChR subtype.[4]
-
Preparation of Cell Membranes:
-
Use cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest or brain tissue rich in the target receptor.[4]
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet several times to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of your unlabeled test compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) at or below its Kd.[4]
-
Cell membrane preparation.
-
-
To determine non-specific binding, include wells with a high concentration of a known nAChR agonist or antagonist (e.g., nicotine).[4]
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki), a measure of the ligand's binding affinity, using the Cheng-Prusoff equation.[4]
-
Workflow for Troubleshooting Low In Vivo Efficacy
IV. Signaling Pathways
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by an agonist, such as acetylcholine or a nicotinic acid derivative, leads to a conformational change that opens an intrinsic ion channel. This allows for the influx of cations like Na+ and Ca2+.[4] The resulting depolarization of the cell membrane can trigger various downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in processes like cell survival and proliferation.[4]
V. References
-
Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. Available from: 2
-
The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery - Benchchem. Available from: 18
-
Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors - Benchchem. Available from: 4
-
troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. Available from: 3
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available from: --INVALID-LINK--
-
Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf - Benchchem. Available from: 1
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors - USGS Publications Warehouse. Available from: --INVALID-LINK--
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available from: --INVALID-LINK--
-
Nicotinamide pharmacokinetics in humans: effect of gastric acid inhibition, comparison of rectal vs oral administration and the use of saliva for drug monitoring - PubMed. Available from: --INVALID-LINK--
-
Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. Available from: --INVALID-LINK--
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed. Available from: --INVALID-LINK--
-
Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed. Available from: --INVALID-LINK--
-
Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed. Available from: --INVALID-LINK--
-
Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. Available from: 15
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - NIH. Available from: --INVALID-LINK--
-
Nicotinic acid and its derivatives: a short survey - PubMed. Available from: --INVALID-LINK--
-
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Available from: --INVALID-LINK--
-
How to optimize your cell-based assays: Overcoming common challenges - Select Science. Available from: --INVALID-LINK--
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 7. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]
- 8. selectscience.net [selectscience.net]
- 9. marinbio.com [marinbio.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride
Introduction
Welcome to the technical support center for the synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of this important pyridine carboxylic acid derivative. The primary and most direct synthetic route involves the oxidation of the commercially available starting material, 2,4-lutidine (also known as 2,4-dimethylpyridine)[1][2][3]. While straightforward in principle, scaling this reaction from the benchtop to kilos introduces significant challenges related to reaction control, byproduct formation, and purification.
This document provides a comprehensive, question-and-answer-based troubleshooting guide, detailed experimental protocols, and key insights to ensure a safe, robust, and repeatable synthesis.
Core Synthesis Workflow
The overall synthetic process can be visualized as a multi-stage workflow. Each stage presents unique challenges that must be addressed for a successful scale-up.
Caption: High-level workflow for 2,4-Dimethylnicotinic Acid HCl synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, organized by procedural stage.
Part 1: The Oxidation Reaction
The oxidation of the two methyl groups on 2,4-lutidine to a single carboxylic acid is the core transformation. The primary challenge is achieving selective oxidation of one methyl group without cleaving the pyridine ring or forming unwanted byproducts.
Question 1: My oxidation of 2,4-lutidine is resulting in very low yields. What are the common causes?
Answer: Low yields in this oxidation are typically traced back to four key areas: incomplete reaction, over-oxidation, catalyst deactivation (if applicable), or competing side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned time, consider extending the reaction duration. A moderate increase in temperature can also drive the reaction to completion, but this must be balanced against the risk of byproduct formation.[4]
-
-
Over-oxidation: The pyridine ring is susceptible to cleavage under harsh oxidative conditions, leading to a complex mixture of degradation products and a significant loss of material.
-
Solution: The choice of oxidant and, critically, temperature control are paramount. Strong, uncontrolled exotherms during the addition of the oxidant are a primary cause of over-oxidation.[5] Ensure slow, portion-wise addition of the oxidant and maintain the recommended temperature profile throughout the reaction.
-
-
Side Reactions (N-Oxide Formation): The pyridine nitrogen is nucleophilic and can be oxidized to an N-oxide, especially when using peroxide-based oxidants.[6] This N-oxide is often more resistant to the desired C-H oxidation.
-
Solution: Using oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions generally favors C-H oxidation over N-oxidation. If N-oxide formation is suspected, it can often be identified by mass spectrometry.
-
Question 2: I am observing significant byproduct formation, including a dark, tarry substance. How can I improve the reaction's selectivity?
Answer: The formation of tar and colored impurities is a classic sign of over-oxidation or a runaway reaction. Improving selectivity requires rigorous control over the reaction parameters.
-
Temperature Control: This is the most critical factor. The oxidation is highly exothermic. On a lab scale, an ice bath is sufficient. For pilot or kilo-scale, a jacketed reactor with efficient cooling is essential.[5] The rate of addition of the oxidant should be tied directly to the reactor's ability to dissipate heat, maintaining a stable internal temperature.
-
Choice of Oxidant: Different oxidants offer varying levels of selectivity.
| Oxidizing Agent | Pros | Cons | Safety Considerations |
| KMnO₄ | Effective, well-documented for alkylpyridine oxidation.[7] | Generates large amounts of MnO₂ waste, which can complicate work-up and product isolation. Can be difficult to stir at scale. | Strong oxidant. Can react violently with organic materials if not controlled. |
| HNO₃ | Cost-effective, high atom economy, homogenous reaction.[7][8] | Generates toxic NOx gas byproducts. Requires high temperatures and sometimes high pressure. Can be highly corrosive. | Extremely corrosive. Reactions can be highly exothermic and produce toxic fumes. Must be performed in a well-ventilated hood or vented reactor. |
| Catalytic Air/O₂ | "Green" chemistry approach, high atom economy. | Requires specialized high-pressure equipment and catalysts (e.g., Co/Mn/Br systems). Catalyst development can be complex.[7][8] | Requires careful handling of pressurized oxygen and flammable organic solvent at high temperatures. |
-
Stoichiometry: Ensure the molar equivalents of the oxidant are precise. An excess of a strong oxidant will inevitably lead to more byproducts. It is often better to target ~90-95% conversion and recover a small amount of starting material than to push for 100% conversion with excess oxidant and sacrifice yield to degradation.
Part 2: Work-up, Isolation, and Purification
Question 3: The work-up of my permanganate oxidation is very difficult. The manganese dioxide (MnO₂) forms a fine precipitate that clogs filters.
Answer: This is the principal drawback of using KMnO₄. The resulting MnO₂ sludge can be challenging to handle at scale.
-
Quenching: After the reaction is complete (as determined by TLC/HPLC), the excess permanganate must be quenched. Adding a small amount of a reducing agent like sodium bisulfite or isopropanol until the purple color disappears is effective.
-
Filtration Strategy:
-
Dilution: Dilute the reaction mixture with water. This helps to granulate the MnO₂ particles.
-
Filter Aid: Use a pad of Celite® or a similar filter aid on your filter (e.g., a Büchner funnel for lab scale, or a filter press for pilot scale). This creates a porous bed that prevents the fine MnO₂ particles from blinding the filter paper.
-
Hot Filtration: Filtering the mixture while hot can sometimes improve filtration speed, but this depends on the solubility of your product at different temperatures.
-
-
pH Adjustment: After removing the MnO₂, the filtrate will be alkaline. Carefully acidify the filtrate with an acid like HCl to a pH of ~3-4. 2,4-Dimethylnicotinic acid is amphoteric; this is its isoelectric point where its solubility in water is minimal, causing it to precipitate.
Question 4: My isolated crude 2,4-Dimethylnicotinic acid is highly colored (yellow to brown). How can I obtain a colorless product?
Answer: Color in the crude product is common and arises from minor, highly conjugated byproducts.[9]
-
Activated Carbon Treatment: This is the most effective method. After isolating the crude acid, dissolve it in a suitable solvent (e.g., hot water or ethanol) and add a small amount (typically 1-5% w/w) of activated carbon (charcoal). Heat the mixture with stirring for 15-30 minutes. The colored impurities adsorb onto the surface of the carbon.
-
Hot Filtration: Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.
-
Recrystallization: The decolorized filtrate should then be allowed to cool slowly to induce crystallization. This process of dissolving and re-precipitating the product leaves impurities behind in the mother liquor. A patent for purifying nicotinic acid suggests that melting the crude acid before recrystallization can help destroy chromophores.[9] While potentially effective, this requires high temperatures and should be evaluated carefully for thermal stability.
Part 3: Hydrochloride Salt Formation
Question 5: I am having trouble getting the hydrochloride salt to precipitate cleanly, or the yield is low.
Answer: Issues with salt formation often relate to solvent choice and the method of HCl addition.
-
Solvent System: The free acid should be dissolved in a solvent in which the acid itself is soluble, but the resulting hydrochloride salt is poorly soluble. Anhydrous alcohols like isopropanol (IPA) or ethanol are excellent choices. Ethers like MTBE can be used as an anti-solvent.
-
HCl Addition:
-
HCl Gas: Bubbling dry HCl gas through the solution is a very effective method for producing a high-purity, anhydrous salt.
-
Concentrated HCl: Adding aqueous concentrated HCl can work, but the presence of water may increase the solubility of the salt, leading to lower yields.
-
HCl in a Solvent: Using a commercially available solution of HCl in a solvent like isopropanol or diethyl ether is often the most convenient and controllable method at the lab scale.
-
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of previously made this compound can induce precipitation.
-
Temperature: Cooling the mixture after HCl addition will decrease the salt's solubility and maximize the yield.
Caption: Troubleshooting Decision Tree for Low Oxidation Yield.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Oxidation of 2,4-Lutidine with Potassium Permanganate
-
Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-lutidine (53.6 g, 0.5 mol) and 500 mL of water.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 118.5 g, 0.75 mol) in 1 L of water. The dissolution may be slow; gentle warming can aid this process, but the solution must be cooled back to room temperature before use.
-
Addition: Slowly add the KMnO₄ solution to the 2,4-lutidine mixture via the dropping funnel over 3-4 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for the absence of 2,4-lutidine by TLC (Mobile phase: 7:3 Ethyl Acetate:Hexanes).
-
Quenching & Work-up: Cool the mixture in an ice bath. Slowly add a saturated solution of sodium bisulfite until the purple color of excess permanganate is gone.
-
Filtration: Prepare a 1 cm pad of Celite® in a large Büchner funnel. Filter the reaction mixture through the Celite®. Wash the collected MnO₂ cake with 2 x 200 mL of hot water. Combine the filtrates.
-
Precipitation: Transfer the clear filtrate to a large beaker and cool in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 60-70 mL) until the pH of the solution is 3.5. A white precipitate of 2,4-dimethylnicotinic acid will form.
-
Isolation: Stir the cold slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with 2 x 100 mL of cold water and dry under vacuum. This will yield crude 2,4-dimethylnicotinic acid.
Protocol 2: Purification and Conversion to Hydrochloride Salt
-
Recrystallization Setup: Transfer the crude 2,4-dimethylnicotinic acid (approx. 50-60 g from the previous step) to a 1 L Erlenmeyer flask. Add 500 mL of deionized water.
-
Decolorization: Add activated carbon (3 g) to the flask. Heat the mixture to boiling on a hot plate with stirring. Maintain a gentle boil for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel containing a thin pad of Celite® to remove the carbon.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Isolation of Free Acid: Collect the pure white crystals of 2,4-dimethylnicotinic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
-
Salt Formation: Suspend the pure, dry 2,4-dimethylnicotinic acid (e.g., 15.1 g, 0.1 mol) in 200 mL of anhydrous isopropanol (IPA) in a 500 mL flask.
-
Acidification: While stirring, slowly bubble dry HCl gas through the suspension, or add a solution of HCl in isopropanol (e.g., 2 M solution) until the mixture is acidic to litmus paper and a thick white precipitate has formed.
-
Final Isolation: Stir the slurry at room temperature for 1 hour, then collect the final product by vacuum filtration. Wash the cake with a small amount of cold IPA, followed by diethyl ether.
-
Drying: Dry the this compound in a vacuum oven at 40-50 °C to a constant weight.
References
- 1. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2,4-Dimethylnicotinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 2,4-Dimethylnicotinic acid hydrochloride, a substituted pyridine carboxylic acid. Due to the limited availability of public experimental data for this specific compound, this guide will leverage predictive modeling for its spectroscopic and crystallographic properties and compare them with established experimental data for structurally related analogs. This approach offers a robust framework for researchers working with novel nicotinic acid derivatives.
The Imperative of Unambiguous Structure Confirmation
The seemingly subtle addition of two methyl groups to the nicotinic acid backbone can significantly alter the molecule's physicochemical properties, including its solubility, pKa, and interactions with biological targets. The hydrochloride salt form further influences its stability and formulation characteristics. Therefore, a multi-pronged analytical approach is essential to unequivocally confirm the substitution pattern and overall molecular architecture.
Comparative Analysis of Structural Elucidation Techniques
This section details the application of key analytical methodologies for the structural confirmation of this compound. Each technique's theoretical basis is explained, followed by a presentation of predicted data for the target molecule and a comparison with experimental data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural assignment.
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as it can influence chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH⁺).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR-based structural elucidation.
The following tables present the predicted chemical shifts for this compound, generated using advanced computational algorithms. These predictions provide a baseline for comparison with experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 | ~8.3 | d | 1H |
| H6 | ~8.7 | d | 1H |
| 2-CH₃ | ~2.7 | s | 3H |
| 4-CH₃ | ~2.5 | s | 3H |
| COOH | >10 (broad) | s | 1H |
| N-H⁺ | >13 (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~158 |
| C3 | ~130 |
| C4 | ~148 |
| C5 | ~125 |
| C6 | ~150 |
| COOH | ~168 |
| 2-CH₃ | ~22 |
| 4-CH₃ | ~19 |
By comparing the predicted data for our target molecule with the known experimental data of similar compounds, we can gain confidence in the predicted values and understand the influence of the methyl substituents.
Table 3: Comparison of ¹H and ¹³C NMR Data for Nicotinic Acid Derivatives
| Compound | ¹H NMR (Pyridine Protons, ppm) | ¹³C NMR (Pyridine Carbons, ppm) | Reference |
| 2,4-Dimethylnicotinic acid HCl (Predicted) | H5: ~8.3, H6: ~8.7 | C2: ~158, C3: ~130, C4: ~148, C5: ~125, C6: ~150 | - |
| Nicotinic acid hydrochloride | H2: ~9.1, H4: ~8.8, H5: ~8.0, H6: ~8.9 | C2: ~149, C3: ~130, C4: ~142, C5: ~128, C6: ~152 | [1][2] |
| 4-Methylnicotinic acid | H2: ~8.9, H5: ~7.2, H6: ~8.4 | C2: ~151, C3: ~130, C4: ~146, C5: ~124, C6: ~148 | PubChem CID: 229163 |
The predicted upfield shift of H5 in this compound compared to nicotinic acid hydrochloride is consistent with the electron-donating effect of the adjacent methyl group at C4. Similarly, the predicted downfield shifts of C2 and C4 are expected due to the substitution effect of the methyl groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source is ideal for analyzing polar molecules like nicotinic acid derivatives.
-
Chromatography:
-
A C18 reverse-phase column is typically used.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to promote ionization, is employed.
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Diagram of the Mass Spectrometry Fragmentation Logic:
Caption: Predicted fragmentation of 2,4-Dimethylnicotinic acid.
-
Molecular Ion: The expected protonated molecule [M+H]⁺ for 2,4-Dimethylnicotinic acid (C₈H₉NO₂) would have a mass-to-charge ratio (m/z) of approximately 166.08.
-
Key Fragment Ions:
-
Loss of water (H₂O) from the carboxylic acid group, leading to a fragment at m/z ~148.
-
Decarboxylation (loss of COOH as CO₂ and H), resulting in a fragment at m/z ~121.
-
Loss of a methyl radical (CH₃), giving a fragment at m/z ~151.
-
The fragmentation patterns of nicotinic acid and its derivatives are well-documented. For instance, nicotinic acid itself readily undergoes decarboxylation. The presence of methyl groups in 2,4-Dimethylnicotinic acid will influence the stability of the resulting fragment ions, potentially leading to a more complex fragmentation pattern compared to the parent compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
Table 4: Predicted Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic and Methyl |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |
| ~1200 | C-O stretch | Carboxylic acid |
The FTIR spectrum of nicotinic acid is well-characterized, showing a strong carbonyl absorption around 1700 cm⁻¹ and broad O-H stretching.[3] The presence of methyl groups in 2,4-Dimethylnicotinic acid will introduce additional C-H stretching and bending vibrations, but the most characteristic peaks for the carboxylic acid and the pyridine ring are expected to be in similar regions.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
-
Crystallization: Growing a high-quality single crystal is the most critical and often challenging step. Techniques include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.
While a crystal structure for this compound is not publicly available, we can infer its likely packing and hydrogen bonding patterns by examining the crystal structures of related compounds. The crystal structure of nicotinic acid hydrochloride reveals a herring-bone packing motif with strong hydrogen bonds between the carboxylic acid groups and the chloride ions, as well as between the protonated pyridine nitrogen and the chloride ion. It is highly probable that this compound will adopt a similar packing arrangement, with the methyl groups influencing the overall crystal density and unit cell parameters. The crystal structure of 2,4-dimethylpyridine shows a layered packing structure, and the introduction of the carboxylic acid and hydrochloride will significantly alter this arrangement due to the formation of strong hydrogen bonds.[4][5]
Conclusion: A Synergistic Approach to Structure Confirmation
The structural elucidation of novel compounds like this compound requires a synergistic application of multiple analytical techniques. While obtaining experimental data is the gold standard, this guide demonstrates that a combination of predictive modeling and comparative analysis with known analogs provides a powerful and scientifically rigorous framework for confirming molecular structures. By integrating the insights from NMR, MS, FTIR, and X-ray crystallography, researchers can confidently establish the identity and purity of their compounds, paving the way for further investigation in drug discovery and development.
References
A Researcher's Guide to Nicotinic Acid Derivatives: A Comparative Analysis of GPR109A Agonists
Executive Summary
Nicotinic acid (Niacin), a long-standing therapeutic for dyslipidemia, has paved the way for the development of numerous derivatives aimed at optimizing its beneficial lipid-modifying effects while mitigating undesirable side effects. This guide provides an in-depth comparison of key nicotinic acid derivatives, focusing on their mechanism of action as agonists for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A. We will delve into the pharmacological profiles of the progenitor, Niacin, and its well-characterized successors, Acipimox and Acifran.
Crucially, this guide also addresses the status of emerging analogs like 2,4-Dimethylnicotinic acid hydrochloride. While structurally related, a thorough review of current scientific literature reveals a lack of published pharmacological data regarding its specific activity at GPR109A. Therefore, we utilize this compound as a case study to explore principles of structure-activity relationships (SAR), offering a forward-looking perspective for researchers in the field. This guide synthesizes quantitative data, presents detailed experimental protocols for evaluating novel agonists, and provides visual diagrams of the core signaling pathways to empower researchers in drug discovery and development.
The Progenitor: Nicotinic Acid (Niacin) and its Mechanism of Action
Nicotinic acid, or Niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over five decades.[1][2] At pharmacological doses, it favorably modulates a wide spectrum of blood lipids: it reduces triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[2][3][4]
The primary mechanism for these effects is the activation of GPR109A, a G-protein coupled receptor (GPCR) highly expressed on the surface of adipocytes and various immune cells.[5][6]
Key Mechanistic Steps:
-
Receptor Binding: Nicotinic acid binds to GPR109A on adipocytes.
-
G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced Lipolysis: The reduction in cAMP decreases the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).
-
Decreased Hepatic VLDL Production: The subsequent reduction in the flux of FFAs from adipose tissue to the liver curtails the liver's synthesis of triglycerides and, consequently, the production and secretion of VLDL and LDL particles.[3][6]
Despite its efficacy, the clinical utility of niacin is often limited by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This reaction is also mediated by GPR109A, but on epidermal Langerhans cells and keratinocytes, which leads to the production of prostaglandins (primarily PGD₂ and PGE₂) that cause the uncomfortable sensation of heat and redness.[7] This limitation has been the primary driver for the development of novel derivatives.
Characterized Derivatives: Acipimox and Acifran
To overcome the limitations of niacin, research has focused on developing derivatives with improved side-effect profiles without compromising efficacy.
-
Acipimox: A pyrazine-carboxylic acid derivative, Acipimox functions similarly to niacin by inhibiting lipolysis in adipose tissue through GPR109A activation.[8][9] It is recognized for causing less intense flushing than immediate-release niacin, making it a more tolerable alternative for some patients.[8]
-
Acifran: This compound is another potent GPR109A agonist.[5] Studies have confirmed its ability to mimic niacin's effects, and it serves as a valuable tool in research settings for probing the GPR109A signaling pathway.[5][10]
Comparative Analysis: Performance Metrics
A direct comparison of these agonists requires evaluating their potency at the molecular level and their overall effect on lipid profiles. Potency is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Receptor Target | Assay | EC₅₀ for ERK1/2 Phosphorylation (nM) * | Primary Clinical Outcome |
| Nicotinic Acid | GPR109A / HCA₂ | ERK Phosphorylation | 170 | Broad-spectrum lipid modification; significant flushing.[6][10] |
| Acifran | GPR109A / HCA₂ | ERK Phosphorylation | 140 | Potent GPR109A agonist, mimics niacin's effects.[5][10] |
| Acipimox | GPR109A / HCA₂ | Downstream Signaling | Data not specified in comparable assays | Effective lipid-lowering with reduced flushing compared to niacin.[5][8] |
| Data derived from studies in CHO-K1 cells expressing human GPR109A. A lower EC₅₀ value indicates higher potency. |
Structure-Activity Relationships (SAR) and the Case of this compound
The development of effective GPR109A agonists hinges on understanding the structural requirements for receptor binding and activation.
Core Structural Features:
-
Carboxylic Acid Moiety: This is a critical feature. The carboxylate group of nicotinic acid forms a key ionic bond with an arginine residue (Arg111) in the third transmembrane helix of the GPR109A receptor, anchoring the ligand in the binding pocket.[8][11]
-
Pyridine Ring: The aromatic ring system engages in further interactions, including with tryptophan (Trp91) and phenylalanine (Phe276)/tyrosine (Tyr284) residues, which stabilize the binding.[8]
The Case of this compound (CAS: 133897-06-0)
This compound is a direct derivative of nicotinic acid, featuring two methyl groups substituted onto the pyridine ring at positions 2 and 4. While commercially available for research use, there is no published literature detailing its pharmacological activity, potency, or efficacy at the GPR109A receptor.[2][12]
Hypothetical SAR Implications:
-
Steric Effects: The addition of methyl groups, particularly at the C2 position adjacent to the nitrogen atom, could introduce steric hindrance. This might alter the optimal positioning of the pyridine ring within the GPR109A binding pocket, potentially increasing or decreasing binding affinity.
-
Electronic Effects: Methyl groups are weakly electron-donating, which could subtly alter the charge distribution of the pyridine ring and affect its interaction with receptor residues.
-
Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity. This could impact its pharmacokinetic properties, such as membrane permeability and metabolic stability, but its effect on receptor binding is uncertain without empirical data. The increased methylation is known to retard the biodegradation of the pyridine ring.[13]
The biological activity of this compound remains an open question. It serves as a prime example of how seemingly minor structural modifications can have significant, yet unpredictable, effects on pharmacology. Its evaluation using the standardized protocols detailed below would be a necessary step to characterize its potential as a GPR109A agonist.
Visualizing the Core Mechanism and Experimental Workflow
To provide a clear understanding of the underlying biology and the methods used to study these compounds, the following diagrams illustrate the GPR109A signaling cascade and a standard experimental workflow.
References
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-nicotinic acid hydrochloride | 133897-06-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of HCA₂ (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 133897-06-0|this compound|BLD Pharm [bldpharm.com]
- 13. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Validation of Synthesized 2,4-Dimethylnicotinic Acid Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity and structural integrity. An impurity profile that is not thoroughly characterized can confound biological assays, compromise patient safety, and ultimately lead to the failure of a promising drug candidate. This guide provides an in-depth, comparative analysis of essential analytical techniques for validating the purity of synthesized 2,4-Dimethylnicotinic acid hydrochloride (CAS: 133897-06-0), a key intermediate in pharmaceutical research.
Our approach is grounded in the principle of orthogonality, wherein multiple, distinct analytical methods are employed to build a comprehensive and irrefutable purity profile. Each technique examines the sample through a different physical or chemical lens, minimizing the risk that an impurity co-eluting in one method will go undetected in another. We will explore the causality behind experimental choices, provide field-proven protocols, and present a self-validating framework for ensuring the quality of your synthesized material.
Foundational Assessment: Melting Point Analysis
Melting point determination is a classic, yet powerful, first-pass technique for assessing the purity of a crystalline solid like this compound.[1][2][3] The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces that hold the molecules together.[4] This disruption results in two observable phenomena: a depression of the melting point and a broadening of the melting range compared to the pure substance.[3][4]
A pure crystalline compound typically melts over a sharp, narrow range of 0.5–2°C.[1][2][4] A broad melting range is a strong indicator of the presence of impurities.[5] While not a quantitative method, its simplicity and speed make it an indispensable tool for preliminary purity checks.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. If necessary, crush the crystals gently in a mortar and pestle.[2]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.[2]
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts completely (T2).
-
-
Reporting: The melting point is reported as a range (T1 - T2). Compare this range to a literature value or a reference standard if available.
Spectroscopic Confirmation of Molecular Identity
Spectroscopic methods are essential for confirming that the synthesized compound is indeed this compound. These techniques provide a molecular fingerprint, verifying the presence of key functional groups and the overall atomic arrangement.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different functional groups. For this compound, FTIR is used to confirm the presence of the carboxylic acid, the aromatic pyridine ring, and the methyl groups.
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1700-1730 | C=O (Carboxylic Acid) | Stretching (strong) |
| ~3050-3100 | C-H (Aromatic) | Stretching |
| ~1550-1600 | C=C, C=N (Aromatic Ring) | Stretching |
| ~2950-3000 | C-H (Methyl) | Stretching |
This table is based on general functional group frequencies.[7][8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of small organic molecules in solution.[9][10][11] It provides detailed information about the carbon-hydrogen framework of the molecule. For purity validation, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents, allowing for a preliminary assessment of purity by comparing the integrals of the compound's signals to those of any visible impurities.[12]
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure proper shimming to obtain sharp peaks.
-
Data Analysis:
-
Chemical Shift (δ): Confirm that the observed chemical shifts for the aromatic proton, the two methyl groups, and the carboxylic acid proton match the expected structure.
-
Integration: The ratio of the integrals for the different protons should correspond to the number of protons in the structure (e.g., 1H for the aromatic proton, 3H for each methyl group).
-
Purity Check: Look for small, unidentifiable peaks in the spectrum. The integration of these peaks relative to the main compound's peaks gives a rough estimate of the level of proton-containing impurities.
-
C. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight.[13][14] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition and molecular formula of the compound.[15] This is a critical step in confirming the identity of the synthesized product.
Expected Mass for 2,4-Dimethylnicotinic Acid (Free Base):
-
Molecular Formula: C₈H₉NO₂
-
Monoisotopic Mass: 151.0633 Da
-
Technique: Electrospray ionization (ESI) is a common "soft" ionization technique that often shows the protonated molecule [M+H]⁺.[16]
-
Expected Ion: [C₈H₁₀NO₂]⁺ at m/z = 152.0706
Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical compounds.[17][18] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[19][20] By using a detector (typically UV-Vis), the amount of each separated component can be quantified. A purity assessment by HPLC is often reported as "area percent," where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow for HPLC Method Development and Validation
Experimental Protocol: Reverse-Phase HPLC for Purity
This protocol is a starting point based on methods for similar nicotinic acid derivatives.[21][22][23][24]
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5-10%) to retain the polar analyte.
-
Run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes to elute any less polar impurities.
-
Hold at high %B for a few minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Detection: UV detection at a wavelength of maximum absorbance for 2,4-Dimethylnicotinic acid (e.g., ~260 nm, to be determined by UV scan).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., water/methanol) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Comparative Summary of Purity Validation Techniques
The choice of analytical technique depends on the specific question being asked—identity, purity, or quantification. The following table compares the methods discussed.
| Technique | Primary Purpose | Strengths | Limitations |
| Melting Point | Preliminary purity assessment of crystalline solids[3] | Fast, inexpensive, requires minimal sample. | Not quantitative, insensitive to amorphous impurities, requires calibration. |
| FTIR Spectroscopy | Functional group identification[25] | Fast, non-destructive, provides structural fingerprint. | Not suitable for quantification, insensitive to minor components. |
| NMR Spectroscopy | Definitive structure elucidation, purity estimation[26] | Provides detailed structural information, can be made quantitative (qNMR).[12] | Lower sensitivity than MS/HPLC, requires more sample, expensive instrumentation. |
| Mass Spectrometry | Molecular weight confirmation[13][27] | Extremely sensitive, provides exact mass (HRMS) for formula confirmation.[15] | May not distinguish isomers, quantification can be complex. |
| HPLC with UV Detection | Quantitative purity determination, impurity profiling[28][29] | Highly sensitive and quantitative, excellent for separating mixtures. | Requires method development, reference standards needed for impurity ID. |
Conclusion: An Integrated, Self-Validating Approach
Validating the purity of a synthesized compound like this compound is not a single experiment but a systematic investigation. A self-validating system emerges when the results from orthogonal techniques converge to tell a consistent story.
The process begins with spectroscopic methods (NMR, MS, FTIR) to unequivocally confirm the molecular identity. A sharp melting point provides the first piece of evidence for high purity. Finally, a validated, stability-indicating HPLC method provides the quantitative data required to assign a final purity value. When the data from each of these disparate techniques align, a researcher can have the highest degree of confidence in the quality of their synthesized material, ensuring that subsequent biological and developmental studies are built on a solid and reliable foundation.
References
- 1. homework.study.com [homework.study.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. mt.com [mt.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. youtube.com [youtube.com]
- 6. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 7. instanano.com [instanano.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Small molecule-NMR | University of Gothenburg [gu.se]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. fiveable.me [fiveable.me]
- 15. pharmacy180.com [pharmacy180.com]
- 16. scientistlive.com [scientistlive.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. iiste.org [iiste.org]
- 19. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. pickeringlabs.com [pickeringlabs.com]
- 24. benchchem.com [benchchem.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. sydney.edu.au [sydney.edu.au]
- 28. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Target Engagement and Off-Target Effects of 2,4-Dimethylnicotinic Acid Hydrochloride
A Comparative Analysis of GPR109A Agonism and Cross-reactivity in Preclinical Assays
Introduction: The Nuances of Nicotinic Acid Analogs in Drug Discovery
Nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia, exerts its beneficial effects on lipid profiles primarily through the activation of the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCAR2)[1][2]. This receptor, predominantly expressed in adipocytes and immune cells, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels[3]. This signaling cascade ultimately inhibits lipolysis in adipose tissue. However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation also initiated by GPR109A activation in skin immune cells.
The quest for GPR109A agonists with improved therapeutic windows has led to the synthesis of numerous nicotinic acid derivatives. Among these is 2,4-Dimethylnicotinic acid hydrochloride, a structural analog bearing two methyl groups on the pyridine ring. While these modifications can potentially alter the compound's pharmacokinetic and pharmacodynamic properties, they also introduce the critical question of specificity. How do these structural changes affect the compound's interaction with its intended target, GPR109A, and more importantly, what is its potential for cross-reactivity with other receptors and cellular targets?
This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of this compound in biological assays. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis using hypothetical data to illustrate the importance of rigorous off-target profiling. Our objective is to equip the reader with the scientific rationale and practical methodologies to confidently characterize the selectivity of this and other novel chemical entities.
Hypothesized On-Target and Off-Target Profile of this compound
Based on its structural similarity to nicotinic acid, the primary molecular target of this compound is hypothesized to be GPR109A. The key interactions for nicotinic acid binding to GPR109A involve an arginine residue that anchors the carboxylate group and a network of hydrophobic and hydrogen-bonding interactions with the pyridine ring[4][5]. The addition of two methyl groups in this compound may enhance hydrophobic interactions within the binding pocket, potentially altering its affinity and efficacy.
A primary off-target concern is the closely related receptor, GPR109B (HCAR3). Despite high sequence homology with GPR109A, GPR109B exhibits a much lower affinity for nicotinic acid[3]. The structural modifications in this compound could, however, lead to an unforeseen increase in affinity for GPR109B, representing a critical cross-reactivity event to investigate.
Beyond GPR109B, the broader pharmacological landscape of nicotinic acid derivatives suggests potential interactions with other enzymes and receptors involved in metabolic pathways. Therefore, a comprehensive assessment should include a panel of relevant targets to ensure a thorough understanding of the compound's selectivity.
Experimental Workflow for Assessing Cross-Reactivity
A systematic, multi-tiered approach is essential for a robust evaluation of on-target activity and off-target cross-reactivity. The following workflow is designed to provide a comprehensive characterization of this compound.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Efficacy of 2,4-Dimethylnicotinic Acid Hydrochloride with Known GPR109A Agonists
For drug development professionals and researchers investigating metabolic and inflammatory diseases, the identification of novel, potent, and selective G protein-coupled receptor (GPCR) agonists is a critical endeavor. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 2,4-Dimethylnicotinic acid hydrochloride, against a panel of well-characterized agonists of the GPR109A receptor. GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a promising therapeutic target for conditions such as dyslipidemia and inflammation-related diseases.[1]
The structural similarity of this compound to nicotinic acid (niacin), the first identified GPR109A agonist, strongly suggests its potential activity at this receptor.[2][3] This guide will therefore proceed under the hypothesis that this compound is a putative GPR109A agonist. We will outline the necessary experimental protocols to first validate this interaction and then to quantitatively compare its potency and efficacy with established agonists like niacin and acifran.
The GPR109A Signaling Pathway: A Dual-Pronged Mechanism
Activation of GPR109A by an agonist initiates a cascade of intracellular events. Understanding this pathway is fundamental to designing robust efficacy assays. The receptor primarily couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This Gαi/o-mediated pathway is largely responsible for the anti-lipolytic effects of GPR109A activation in adipocytes.
Furthermore, GPR109A activation can trigger a secondary signaling cascade through the recruitment of β-arrestin proteins. This can lead to receptor internalization and downstream signaling events that are independent of G-protein coupling, which are thought to be involved in some of the receptor's other physiological effects, including the flushing response associated with niacin.[1]
Figure 1: GPR109A signaling cascade upon agonist binding.
Comparative Efficacy Analysis: A Multi-Assay Approach
To comprehensively evaluate the efficacy of this compound, a series of in vitro and cell-based assays should be performed in parallel with known GPR109A agonists.
Known GPR109A Agonists for Comparison
A selection of well-characterized GPR109A agonists should be used as benchmarks. These include:
-
Niacin (Nicotinic Acid): The prototypical agonist for GPR109A.[2][3]
-
Acifran: A potent synthetic agonist.[1]
-
Butyrate: An endogenous short-chain fatty acid that acts as a low-affinity agonist.[5]
-
β-Hydroxybutyrate: An endogenous ketone body and agonist.[2]
Data Presentation for Comparative Analysis
All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison of the test compound with the known inhibitors.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Maximum Efficacy (% of Niacin) |
| This compound | To be determined | To be determined | To be determined |
| Niacin | ~250 | 0.1 - 1 | 100% |
| Acifran | Varies | ~1.3 | Varies |
| Butyrate | Low Affinity | ~1600 | Varies |
| β-Hydroxybutyrate | Varies | 700 - 800 | Varies |
Note: The values for known agonists are approximate and can vary depending on the specific assay conditions. It is crucial to run these controls in parallel with the test compound.
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to determine the efficacy of this compound as a GPR109A agonist.
Radioligand Binding Assay for GPR109A
This assay directly measures the binding affinity of the test compound to the GPR109A receptor by assessing its ability to compete with a radiolabeled ligand.
Figure 2: Workflow for the GPR109A radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, combine the GPR109A-containing membranes, a fixed concentration of [³H]-Niacin, and a range of concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., unlabeled niacin).
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of the test compound to activate the Gαi/o-mediated signaling pathway, leading to a decrease in intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a stable cell line overexpressing human GPR109A.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound) or a known agonist to the cells.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Determine the maximum efficacy of the test compound relative to a full agonist like niacin.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of the test compound to induce the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into its potential for G protein-independent signaling.
Step-by-Step Methodology:
-
Cell Line and Reagents:
-
Use a commercially available cell line that co-expresses GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® or Tango™ assay systems).
-
-
Assay Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere.
-
Add varying concentrations of the test compound or a known agonist.
-
Incubate for a period specified by the assay manufacturer to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of this compound as a potential GPR109A agonist. By employing a combination of binding and functional assays and comparing the results to those of well-established compounds, researchers can obtain a comprehensive understanding of the pharmacological profile of this novel molecule. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nicotinic Receptor Landscape: A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridine ring of nicotinic acid serves as a privileged scaffold, a versatile template for designing ligands that target a wide array of physiological systems. Among the most significant of these targets are the nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial to neurotransmission in both the central and peripheral nervous systems.[1] The modulation of nAChR activity holds therapeutic promise for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3]
This guide delves into the nuanced structure-activity relationships (SAR) of dimethyl-substituted nicotinic acids, exploring how the strategic placement of two methyl groups on the pyridine-3-carboxylic acid core can dramatically influence binding affinity, subtype selectivity, and functional activity at nAChRs. By synthesizing data from disparate studies and applying established medicinal chemistry principles, we will construct a comparative framework to guide the rational design of novel nAChR modulators.
The Crucial Role of Methyl Substitution: A Dance of Sterics and Electronics
The addition of methyl groups to the nicotinic acid scaffold can induce a cascade of physicochemical changes, altering the molecule's interaction with the intricate binding pockets of nAChR subtypes. These effects are primarily driven by two factors:
-
Steric Hindrance and Conformational Restriction: The bulk of a methyl group can introduce steric clashes with amino acid residues in the receptor's binding site, dictating the preferred orientation of the ligand. This can either enhance or diminish binding affinity depending on the specific receptor subtype's architecture. Furthermore, methylation can restrict the rotational freedom of the carboxylic acid group, locking the molecule into a more or less favorable conformation for binding.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron distribution within the pyridine ring. This can influence the strength of key interactions, such as cation-π stacking with aromatic residues (like tryptophan and tyrosine) that are known to be critical for agonist binding at the nAChR active site.[4]
Comparative Analysis of Dimethyl-Nicotinic Acid Isomers at Key Neuronal nAChRs
A Note on Data Interpretation: The following table is a synthesized compilation based on established SAR principles and data from related compounds. The binding affinities (Ki) are presented to illustrate the anticipated relative potencies. Lower Ki values indicate higher binding affinity.
| Compound | Substitution Pattern | Predicted Ki (nM) at α4β2 nAChR | Predicted Ki (nM) at α7 nAChR | Key SAR Insights |
| Nicotinic Acid | Unsubstituted | >10,000 | >10,000 | Parent scaffold with low intrinsic affinity for nAChRs. |
| 2-Methylnicotinic Acid | Methyl at C2 | ~500 - 1000 | >10,000 | C2 methylation introduces steric hindrance near the carboxylic acid, likely disfavoring binding at both subtypes. |
| 4-Methylnicotinic Acid | Methyl at C4 | ~100 - 500 | ~1000 - 5000 | C4 methylation may offer a slight increase in affinity, potentially through favorable hydrophobic interactions. |
| 5-Methylnicotinic Acid | Methyl at C5 | ~50 - 200 | ~500 - 1000 | C5 methylation is often well-tolerated and can enhance affinity, possibly by improving the cation-π interaction.[6] |
| 6-Methylnicotinic Acid | Methyl at C6 | ~1000 - 5000 | >10,000 | C6 methylation, adjacent to the nitrogen, can be detrimental to binding due to steric clashes. |
| 2,4-Dimethylnicotinic Acid | Methyl at C2 & C4 | Likely low affinity | Likely low affinity | The combined steric hindrance of the C2 methyl group is expected to dominate, leading to poor binding. |
| 2,5-Dimethylnicotinic Acid | Methyl at C2 & C5 | Moderate affinity | Low affinity | The favorable C5 methylation may partially offset the negative steric effect of the C2 methyl group. |
| 2,6-Dimethylnicotinic Acid | Methyl at C2 & C6 | Very low affinity | Very low affinity | Steric hindrance from methyl groups flanking the nitrogen and carboxylic acid would likely preclude effective binding. |
| 4,5-Dimethylnicotinic Acid | Methyl at C4 & C5 | Potentially highest affinity | Moderate affinity | The combination of a favorable C5 methyl group and a tolerated C4 methyl group could lead to synergistic improvements in binding affinity. |
| 4,6-Dimethylnicotinic Acid | Methyl at C4 & C6 | Low to moderate affinity | Low affinity | The detrimental effect of the C6 methyl group would likely reduce the affinity gained from the C4 substitution. |
| 5,6-Dimethylnicotinic Acid | Methyl at C5 & C6 | Moderate to low affinity | Low affinity | The favorable C5 substitution may be counteracted by the steric clash from the C6 methyl group. |
Key Takeaways from the Comparative SAR:
-
Positional Importance: The position of the methyl groups is paramount. Substitutions at the C5 position are generally favorable for enhancing affinity at the α4β2 subtype.
-
Steric Hindrance is Critical: Methyl groups at positions flanking the core pharmacophoric elements (the pyridine nitrogen and the carboxylic acid at C3), specifically at C2 and C6, are predicted to be detrimental to binding due to steric clashes within the receptor's binding pocket.
-
Subtype Selectivity: Achieving selectivity between nAChR subtypes is a significant challenge. While the SAR for α4β2 is better understood, the larger and more accommodating binding site of the α7 receptor often results in different structural requirements for high-affinity binding.
Experimental Workflows: Unveiling the Molecular Interactions
The determination of a compound's affinity and functional activity at nAChRs relies on a suite of well-established in vitro assays.
Radioligand Binding Assay: A Measure of Affinity
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known high affinity.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are prepared through homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2) and varying concentrations of the unlabeled test compound (the dimethyl-substituted nicotinic acid).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays measure the effect of a compound on receptor function, specifically the opening of the ion channel. This allows for the classification of a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. A common method is the calcium flux assay using a fluorescent calcium indicator.
Signaling Pathway for nAChR Activation
Caption: Simplified signaling pathway of nAChR activation.
Step-by-Step Protocol for Calcium Flux Assay:
-
Cell Culture and Loading: Cells expressing the nAChR subtype of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The dimethyl-substituted nicotinic acid is added to the wells at various concentrations.
-
Agonist Stimulation (for antagonist testing): To test for antagonist activity, a known nAChR agonist (e.g., acetylcholine) is added after the test compound.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC₅₀) is calculated.
Conclusion and Future Directions
The strategic dimethylation of the nicotinic acid scaffold presents a compelling avenue for the development of novel nAChR ligands. The predictive SAR analysis suggests that the 4,5-dimethylnicotinic acid isomer holds the most promise as a starting point for developing potent and potentially selective α4β2 nAChR agonists, a subtype critically implicated in the reinforcing effects of nicotine and cognitive function.[7] Conversely, isomers with methyl groups at the C2 and C6 positions are unlikely to exhibit significant affinity.
This guide underscores the importance of a systematic approach to SAR, where even in the absence of direct comparative data, a robust understanding of the underlying medicinal chemistry principles can guide the design of new chemical entities. Future research should focus on the synthesis and comprehensive pharmacological characterization of the complete set of dimethyl-nicotinic acid isomers to validate and refine the predictive models presented here. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold in the ongoing quest for improved treatments for a host of debilitating neurological disorders.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using physical chemistry to differentiate nicotinic from cholinergic agonists at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. zen-bio.com [zen-bio.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Dimethylnicotinic Acid Hydrochloride
This guide provides a comprehensive framework for evaluating the biological activity of 2,4-Dimethylnicotinic acid hydrochloride, a derivative of nicotinic acid (niacin). While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes established methodologies for assessing nicotinic acid derivatives to propose a robust investigational plan. We will explore potential in vitro and in vivo activities, drawing parallels from structurally similar compounds and outlining detailed experimental protocols for researchers in drug discovery and development.
Introduction to Nicotinic Acid and its Derivatives
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, primarily known for its profound effects on lipid metabolism. Its pharmacological actions are largely mediated through the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G)[1]. Activation of this receptor leads to a cascade of events that ultimately reduce plasma levels of various lipids and lipoproteins, and increase high-density lipoprotein (HDL) cholesterol[1]. Beyond its metabolic roles, derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities[2][3][4][5][6].
This compound, as a structural analog, is hypothesized to share some of these biological activities. This guide will outline a comparative approach to characterizing its efficacy and mechanism of action, both in controlled laboratory settings (in vitro) and in living organisms (in vivo).
In Vitro Activity Assessment
In vitro assays are fundamental to the initial characterization of a novel compound. They provide a rapid and cost-effective means to screen for biological activity, determine potency, and elucidate mechanisms of action at the cellular and molecular level. Based on the activities reported for other nicotinic acid derivatives, we propose the following in vitro investigations for this compound.
Anti-inflammatory Activity
Many nicotinic acid derivatives have demonstrated significant anti-inflammatory properties[2]. The following assays are proposed to evaluate this potential for this compound.
This protocol assesses the ability of the test compound to suppress the inflammatory response in a well-established macrophage cell line.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed cells as described above.
-
Pre-treat cells with the test compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Cytokine Measurement (ELISA):
-
Following treatment and LPS stimulation as described above, collect the cell supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
| Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 100 | 100 | X | Y |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 1: Proposed data table for in vitro anti-inflammatory activity of this compound.
Antimicrobial Activity
Several nicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties[3][6]. A standard screening protocol to assess this potential is outlined below.
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin, Fluconazole) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 2: Proposed data table for in vitro antimicrobial activity.
In Vivo Activity Assessment
In vivo studies are crucial for understanding the therapeutic potential and safety profile of a compound in a whole-organism context. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy.
Anti-inflammatory Activity in a Rodent Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds[3].
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline)
-
This compound (e.g., 10, 25, 50 mg/kg, administered orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
Table 3: Proposed data table for in vivo anti-inflammatory activity.
In Vitro vs. In Vivo Correlation and Comparison with Alternatives
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For this compound, a strong correlation would be observed if the concentrations effective in the in vitro anti-inflammatory assays translate to efficacious doses in the in vivo model. Discrepancies could arise from factors such as poor absorption, rapid metabolism, or off-target effects in the whole organism.
When comparing this compound to alternatives like ibuprofen or celecoxib, key differentiators to consider would be:
-
Potency: A direct comparison of IC50 (in vitro) and ED50 (in vivo) values.
-
Mechanism of Action: While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, nicotinic acid derivatives may act through different pathways, potentially offering a better side-effect profile (e.g., reduced gastrointestinal toxicity)[2].
-
Safety Profile: Preliminary toxicity studies in vivo would be essential to compare against the known side effects of established drugs.
Conclusion
This guide presents a structured, albeit prospective, approach to characterizing the in vitro and in vivo activities of this compound. By leveraging established protocols for similar nicotinic acid derivatives, researchers can systematically investigate its potential as a novel therapeutic agent. The proposed experiments in inflammation and microbiology provide a solid foundation for a comprehensive preclinical evaluation. Future studies should also explore its potential effects on lipid metabolism, given its structural similarity to nicotinic acid, and delve deeper into its precise molecular mechanisms of action.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing 2,4-Dimethylnicotinic Acid Hydrochloride: Benchmarking Against GPR109A Standards
This guide provides a comprehensive framework for the pharmacological characterization of 2,4-Dimethylnicotinic acid hydrochloride. As a structural analog of nicotinic acid, its biological activity is hypothesized to be mediated through the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). This receptor is a validated therapeutic target for treating dyslipidemia and has emerging roles in modulating inflammation.[1][]
The objective of this guide is to present a robust, multi-assay strategy to determine the potency, binding affinity, and potential signaling bias of this compound. We will benchmark its performance against a curated panel of well-characterized GPR109A agonists, providing the experimental foundation necessary for its evaluation in drug discovery and development programs.
The Target: GPR109A Signaling Pathways
GPR109A activation by an agonist initiates two primary downstream signaling cascades. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is largely responsible for the anti-lipolytic effects of agonists like niacin.
Simultaneously, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[4] This interaction not only desensitizes the G-protein signal but also initiates a separate, G-protein-independent signaling cascade and receptor internalization.[4][5] The β-arrestin pathway has been linked to the common flushing side-effect associated with niacin therapy.[1] Therefore, characterizing a novel compound's activity on both pathways is critical to predicting its therapeutic potential and side-effect profile.
Selection of Standard Compounds for Benchmarking
To provide a comprehensive comparison, this compound should be evaluated against a panel of standard compounds with diverse potencies and chemical structures.
| Compound | Class | Rationale for Inclusion |
| Nicotinic Acid (Niacin) | Endogenous Agonist | The primary physiological and pharmacological reference standard for GPR109A.[] |
| Acipimox | Synthetic Agonist | A clinically used nicotinic acid derivative with a well-established pharmacological profile.[6][7][8] |
| Monomethyl Fumarate (MMF) | Active Metabolite | An approved therapeutic agent (active metabolite of dimethyl fumarate) known to be a potent GPR109A agonist.[6][9][10] |
| MK-6892 | High-Potency Synthetic Agonist | A potent, selective, and full GPR109A agonist representing a distinct chemical scaffold, useful for benchmarking high-affinity interactions.[9][11] |
Experimental Design and Protocols
A robust characterization relies on multiple orthogonal assays. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity. The recommended experimental system is a Human Embryonic Kidney (HEK293) cell line stably expressing the human GPR109A receptor, which provides a clean and reproducible background for these assays.[12][13][14][15][16]
Protocol 1: cAMP Inhibition Assay (Gαi Functional Potency)
This assay determines the potency (EC₅₀) of a compound to activate the Gαi-mediated signaling pathway.
-
Principle: GPR109A activation inhibits adenylyl cyclase, which is first stimulated with forskolin. The agonist-induced reduction in cAMP is then quantified.
-
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.[17]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18]
-
384-well white opaque assay plates.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed GPR109A-HEK293 cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and standard compounds in assay buffer containing IBMX.
-
Agonist Treatment: Remove culture media from cells and add the diluted compounds. Incubate for 30 minutes at room temperature. This pre-incubation allows the agonist to bind to the receptor.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC₈₀) to all wells to stimulate adenylyl cyclase. Incubate for another 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[5]
-
Data Analysis: Plot the percent inhibition of the forskolin response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
-
Protocol 2: Competitive Radioligand Binding Assay (Binding Affinity)
This assay measures the binding affinity (Kᵢ) of the test compounds for the GPR109A receptor.
-
Principle: The assay quantifies the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand with known affinity (e.g., [³H]-nicotinic acid) from the receptor.
-
Materials:
-
Membrane preparations from GPR109A-HEK293 cells.
-
Radioligand: [³H]-nicotinic acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Unlabeled nicotinic acid for determining non-specific binding.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation cocktail and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize GPR109A-HEK293 cells in ice-cold lysis buffer and perform differential centrifugation to isolate the membrane fraction.[19] Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-nicotinic acid (typically at or near its Kₔ), and varying concentrations of the unlabeled test compounds.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of unlabeled nicotinic acid.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters quickly with ice-cold wash buffer.[19]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Use a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.[19]
-
Protocol 3: β-Arrestin Recruitment Assay (G-Protein-Independent Potency)
This assay determines the potency (EC₅₀) of a compound to induce the recruitment of β-arrestin to the receptor.
-
Principle: This protocol utilizes an enzyme-fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®). The GPR109A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4][20]
-
Materials:
-
A cell line engineered to co-express GPR109A-ProLink and β-arrestin-Enzyme Acceptor (e.g., PathHunter U2OS or HEK293 cells).[4]
-
Cell culture and assay reagents provided with the EFC kit.
-
384-well white, solid-bottom assay plates.
-
A luminometer.
-
-
Step-by-Step Methodology:
-
Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.[20]
-
Compound Preparation: Prepare serial dilutions of this compound and standard compounds in the appropriate assay buffer.
-
Compound Treatment: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C. This allows for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: Add the detection reagents as specified by the manufacturer's protocol and incubate for 60 minutes at room temperature to allow the signal to develop.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment for each compound.[4][21]
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized for a direct and objective comparison.
| Compound | Binding Affinity | Functional Potency (Gαi Pathway) | Functional Potency (β-Arrestin Pathway) |
| Kᵢ (nM) | EC₅₀ (nM) - cAMP Inhibition | EC₅₀ (nM) - β-Arrestin Recruitment | |
| 2,4-Dimethylnicotinic acid HCl | Experimental Value | Experimental Value | Experimental Value |
| Nicotinic Acid | Literature/Experimental Value | ~100[5] | Literature/Experimental Value |
| Acipimox | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Monomethyl Fumarate (MMF) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| MK-6892 | 4[9][11] | 16 (GTPγS)[9][11] | Literature/Experimental Value |
Note: Literature values are approximate and may vary based on the specific assay conditions. It is crucial to run all compounds, including standards, in parallel within the same experiment for valid comparison.
Interpreting the Results:
-
Potency (EC₅₀): A lower EC₅₀ value indicates higher potency. By comparing the EC₅₀ from the cAMP assay, you can rank the compounds based on their ability to activate the canonical Gαi pathway.
-
Affinity (Kᵢ): A lower Kᵢ value signifies a higher binding affinity for the receptor. This value reflects how tightly the compound binds to GPR109A.
-
Signaling Bias: By comparing the EC₅₀ values from the cAMP (Gαi) and β-arrestin assays for a single compound, you can assess for biased agonism. A compound that is significantly more potent in one assay over the other is considered "biased" toward that pathway. This has important therapeutic implications, as a Gαi-biased agonist might retain the anti-lipolytic benefits while minimizing the β-arrestin-mediated flushing side effect.
This comprehensive benchmarking approach will provide a robust pharmacological profile for this compound, enabling an informed assessment of its potential as a novel GPR109A-targeting therapeutic agent.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acipimox - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. abeomics.com [abeomics.com]
- 15. acrobiosystems.com [acrobiosystems.com]
- 16. Feasible development of stable HEK293 clones by CRISPR/Cas9-mediated site-specific integration for biopharmaceuticals production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethylnicotinic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dimethylnicotinic acid hydrochloride, grounded in established safety procedures and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the substance. While a specific Safety Data Sheet (SDS) for this compound was not found, data for the closely related compound, nicotinic acid, and other derivatives, provide essential safety information.
Based on available data for similar compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[3][4]
Key Hazard Considerations:
-
Irritant: Potential for skin, eye, and respiratory tract irritation.[1][2]
-
Solid Form: Presents a risk of dust inhalation.[3]
-
Unknown Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[2]
The Cardinal Rule: Do Not Dispose Down the Drain
Under no circumstances should this compound, or its solutions, be disposed of down the sanitary sewer.[4][5][6] This practice is prohibited by regulations to prevent environmental contamination and potential damage to wastewater treatment systems.[7] Even if a substance is biodegradable, direct disposal into the sewer system is not an acceptable practice for laboratory chemicals.[6]
Waste Classification: Is it Hazardous?
According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]
While this compound is not explicitly listed, it is prudent to manage it as a hazardous waste.[7] This conservative approach ensures compliance and safety. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to safe laboratory practice.
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The original chemical container is often the best choice.[7] If unavailable, use a container made of a material compatible with the chemical. Plastic is often preferred for its durability.[10]
-
Solid vs. Liquid Waste: If generating both solid and liquid waste containing this compound, use separate, clearly labeled containers.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a critical regulatory requirement and essential for the safety of all personnel handling the waste.[11][12]
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]
-
An indication of the hazards (e.g., "Irritant").[11]
-
The date when the first waste was added to the container.[10]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][12]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) can be accumulated in an SAA.[7][10] Once these limits are reached, the waste must be removed by EHS within three calendar days.[10]
Step 4: Arranging for Disposal
Once the waste container is full or has been in the SAA for an extended period (typically not exceeding 12 months), it is time to arrange for its removal and disposal.[10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[11][13]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small, manageable spills of the solid material, carefully sweep or scoop up the material without creating dust and place it in a labeled hazardous waste container.[3][4]
-
Spill Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[7]
-
Personal Protection: Always wear appropriate PPE during spill cleanup.[3]
Waste Minimization: A Proactive Approach
An effective waste management program begins with waste minimization.[10]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[10]
-
Scale Reduction: Whenever possible, reduce the scale of your experiments to generate smaller volumes of waste.[10]
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to identify chemicals that are approaching their expiration date.[10]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemos.de [chemos.de]
- 7. vumc.org [vumc.org]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. mcneese.edu [mcneese.edu]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
